molecular formula C14H19NO2 B7925414 [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid

[Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid

Cat. No.: B7925414
M. Wt: 233.31 g/mol
InChI Key: IJIAXWBURWFWIQ-UHFFFAOYSA-N
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Description

[Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid is a chemical compound of interest in organic chemistry and pharmaceutical research. This molecule features a glycine backbone that is substituted with a cyclopropyl group and a 1-phenyl-propyl moiety on the nitrogen atom, forming a tertiary amine structure. This specific arrangement places it within a class of compounds that are often investigated as synthetic intermediates or building blocks in the development of more complex molecules, including potential pharmacologically active agents . Compounds with cyclopropyl and phenyl substituents have been studied in various research contexts for their potential biological activities . Researchers utilize this chemical strictly as a reference standard or a starting material for further synthetic transformations in a laboratory setting. All properties and applications are based on structural analysis and its potential role as a synthetic intermediate. This product is intended for use by qualified research scientists and professionals in laboratory environments only. It is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[cyclopropyl(1-phenylpropyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-13(11-6-4-3-5-7-11)15(10-14(16)17)12-8-9-12/h3-7,12-13H,2,8-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIAXWBURWFWIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)N(CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the Predicted Chemical Properties of [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The compound [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid is not extensively documented in publicly available scientific literature. This guide, therefore, presents a predictive analysis of its chemical properties based on the well-established characteristics of its constituent chemical moieties: a cyclopropyl group, a 1-phenyl-propyl group, and an N-substituted amino acid core. All protocols and data are representative of methodologies used for analogous structures.

Introduction and Structural Elucidation

[Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid is a chiral, N-substituted, non-proteinogenic amino acid. Its structure integrates three key functional groups that are of significant interest in medicinal chemistry and drug development:

  • A Cyclopropyl Ring: This moiety introduces conformational rigidity and is known to enhance metabolic stability. The high ring strain of cyclopropane results in unique electronic properties and bond characteristics.[1][2][3][4][5]

  • A 1-Phenyl-propyl Group: This chiral substituent is expected to confer specific steric and electronic properties, influencing the molecule's interaction with biological targets. Structurally related phenylpropylamines are known to exhibit pharmacological activity, often as monoamine releasing agents.[6][7][8]

  • An Amino Acid Backbone: The carboxylic acid and tertiary amine functionalities provide sites for ionization and potential salt formation, governing the molecule's solubility and pharmacokinetic profile.

The presence of two chiral centers—one on the 1-phenyl-propyl group and the alpha-carbon of the original amino acid (if not glycine)—suggests the existence of multiple stereoisomers, each potentially possessing distinct biological activities.

G cluster_core [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid C(O)OH Carboxylic Acid (Hydrophilic, pKa ~2-4) N Tertiary Amine (pKa ~9-10) CH2 α-Carbon N->CH2 Cyclopropyl Cyclopropyl Group (Rigid, Metabolic Shield) N->Cyclopropyl Phenylpropyl 1-Phenyl-propyl Group (Chiral, Lipophilic) N->Phenylpropyl CH2->C(O)OH Acetic Acid Moiety G cluster_workflow Synthetic Workflow start Start: Amino Acid Ester (e.g., Glycine methyl ester) step1 Step 1: Imine Formation (Dehydrating agent, e.g., Na₂SO₄) start->step1 reagent1 Reagent 1: Cyclopentanone reagent1->step1 intermediate1 Intermediate: Schiff Base step1->intermediate1 step2 Step 2: Reduction (Forms N-cyclopropyl amino ester) intermediate1->step2 reagent2 Reducing Agent: NaBH(OAc)₃ or NaBH₄ reagent2->step2 intermediate2 Intermediate: N-Cyclopropyl Amino Ester step2->intermediate2 step3 Step 3: Second Reductive Amination intermediate2->step3 reagent3 Reagent 2: 1-Phenyl-1-propanone reagent3->step3 intermediate3 Intermediate: N,N-disubstituted amino ester step3->intermediate3 step4 Step 4: Saponification (Hydrolysis of the ester) intermediate3->step4 reagent4 Reagent 3: LiOH or NaOH reagent4->step4 end Final Product: [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid step4->end

Figure 2: Proposed two-step reductive amination synthetic workflow.

Hypothetical Experimental Protocol (based on reductive amination of amino esters):

  • Step 1: N-Cyclopropylation:

    • Dissolve glycine methyl ester hydrochloride (1.0 eq) and triethylamine (1.1 eq) in dichloromethane (DCM).

    • Add cyclopropanone (1.2 eq) and sodium triacetoxyborohydride (1.5 eq).

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench with saturated sodium bicarbonate solution and extract the aqueous layer with DCM.

    • Combine organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-cyclopropyl glycine methyl ester. Purify via column chromatography.

  • Step 2: N-(1-phenyl-propyl)ation:

    • Dissolve the purified N-cyclopropyl glycine methyl ester (1.0 eq) in DCM.

    • Add 1-phenyl-1-propanone (1.2 eq) and sodium triacetoxyborohydride (1.5 eq).

    • Stir at room temperature for 24-48 hours.

    • Work up as described in Step 1 to yield the crude diester product.

  • Step 3: Hydrolysis:

    • Dissolve the purified [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid methyl ester in a mixture of THF and water.

    • Add lithium hydroxide (2.0 eq) and stir at room temperature until the reaction is complete (monitored by LC-MS).

    • Neutralize the reaction mixture with 1N HCl to the isoelectric point (estimated pH 6-7) to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield the final product.

Analytical Characterization

Confirmation of the structure, purity, and stereochemistry of the synthesized compound is essential.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will be used to confirm the connectivity of the atoms. Key signals would include the characteristic upfield protons of the cyclopropyl ring (~0.5-1.0 ppm) and the aromatic protons of the phenyl group (~7.2-7.4 ppm).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing a highly accurate mass measurement.

  • Chiral Chromatography: The separation and quantification of the different stereoisomers are critical.

Protocol for Chiral Analysis by LC-MS/MS:

Given the lack of a strong chromophore, derivatization or the use of a chiral column with mass spectrometric detection is recommended. [9][10]

  • Method: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

  • Column: A protein-based or cyclodextrin-based chiral stationary phase column suitable for separating amine enantiomers. [9]3. Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formate) to ensure good ionization for MS detection.

  • Derivatization (Optional): Pre-column derivatization with a chiral reagent like OPA/N-acetyl-L-cysteine can create diastereomers that are separable on a standard C18 column. [11]5. Detection: Mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity. The transition from the precursor ion (M+H)⁺ to a characteristic product ion would be monitored.

Predicted Biological and Pharmacological Properties

Metabolic Stability

The cyclopropyl group is often incorporated into drug candidates to enhance metabolic stability. [12]The C-H bonds of the cyclopropyl ring have a high bond dissociation energy, making them less susceptible to oxidation by cytochrome P450 (CYP) enzymes. [12]However, if the cyclopropyl group is directly attached to an amine, it can sometimes be susceptible to CYP-mediated bioactivation, leading to reactive intermediates. [12]Therefore, while increased stability is predicted, experimental verification in liver microsomes or hepatocytes is necessary.

Potential Pharmacological Activity

The 1-phenyl-propylamine substructure is related to known monoamine modulators. For instance, 3-phenylpropylamine acts as a norepinephrine-dopamine releasing agent (NDRA). [8]The specific stereochemistry and substitution pattern of the target molecule will determine its affinity and efficacy at monoamine transporters (DAT, NET, SERT) or receptors.

G cluster_pathway Hypothesized Mechanism of Action Compound [Cyclopropyl-(1-phenyl-propyl) -amino]-acetic acid Transporter Monoamine Transporters (DAT, NET) Compound->Transporter Binds to/inhibits Vesicle Synaptic Vesicles Transporter->Vesicle Blocks reuptake of Dopamine/Norepinephrine Synapse Synaptic Cleft Vesicle->Synapse Increased release of neurotransmitters Receptor Postsynaptic Receptors Synapse->Receptor Increased binding Response Neuronal Response Receptor->Response Signal Transduction

Figure 3: Hypothesized signaling pathway based on the phenylpropylamine moiety.

Conclusion

While [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid is not a well-characterized molecule, a detailed predictive analysis based on its structural components provides a strong foundation for future research. It is predicted to be a chiral, moderately lipophilic, zwitterionic compound. Its synthesis is feasible via standard organic chemistry techniques like reductive amination. The presence of the cyclopropyl group suggests enhanced metabolic stability, and the phenyl-propylamine moiety points towards potential activity as a modulator of monoamine neurotransmitter systems. This guide provides the necessary theoretical framework, experimental protocols, and analytical strategies to enable its synthesis, characterization, and subsequent investigation by researchers in drug discovery and development.

References

  • Chamoin, S. (n.d.). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA.
  • Terasaka, N., et al. (n.d.). Incorporation of electrically charged N-alkyl amino acids into ribosomally synthesized peptides via post-translational conversion. Chemical Science (RSC Publishing).
  • Hughes, A. B. (Ed.). (2009). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry. Vol.1 – Origins and Synthesis of Amino Acids. WILEY-VCH Verlag GmbH & Co. KGaA.
  • Allen, F. H., et al. (2012).
  • BenchChem Technical Support Team. (2025, December).
  • R Discovery. (n.d.).
  • Sá, M. M., & Afonso, C. A. M. (2019). Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides. The Journal of Organic Chemistry.
  • WuXi AppTec DMPK. (2025, September 11). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples.
  • CAT. (n.d.). Analyses of amino acids, Enantiomeric purity.
  • Hamase, K., & Zaitsu, K. (n.d.).
  • Paseshnichenko, V. A., et al. (2025, December 4). Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents.
  • Grokipedia. (n.d.). Phenylpropylamine.
  • Wikipedia. (n.d.). Phenylpropylamine.
  • FUJIFILM Wako. (n.d.). (R)-BiAC Method (Chiral Amino Acid LC/MS Analysis).
  • LibreTexts. (2024, June 18). 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts.
  • Lumen Learning. (n.d.). Conformers of Cycloalkanes. MCC Organic Chemistry.
  • NC State University Libraries. (n.d.). 4.4 Conformations of Cycloalkanes.
  • Rzepa, H. S. (2010-2014). Cycloalkanes.
  • CymitQuimica. (n.d.). CAS 22374-89-6: alpha-methyl-benzenepropanamine.
  • Chem-Impex. (n.d.). (S)-(-)-1-Phenylpropylamine.
  • Wikipedia. (n.d.). Cyclopropyl group.
  • PubChem. (n.d.). (2R)-2-amino-2-cyclopropylpropanoic acid.
  • Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • ResearchGate. (2025, August 6). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids | Request PDF.
  • Gignac, M. A., & Charette, A. B. (n.d.).

Sources

Cyclopropyl-Containing Amino Acids in Drug Design: Structural Control, Metabolic Stability, and Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of cyclopropyl rings into amino acid backbones represents a high-value strategy in modern medicinal chemistry.[1] Beyond simple steric bulk, the cyclopropyl moiety offers unique electronic properties (σ-aromaticity, acidity enhancement) and profound conformational restriction (


 angle locking). This guide analyzes the biological activity of novel cyclopropyl-containing amino acids (C3-AAs), focusing on their dual utility: as conformational locks  for receptor ligands (e.g., NMDA modulators) and as mechanism-based warheads  for enzyme inhibitors (e.g., LSD1/KDM1A inhibitors).

The Cyclopropyl Advantage: Physics Meets Biology

The cyclopropyl group is not merely a spacer; it is a functional element that alters the physicochemical landscape of a bioactive molecule.

  • Conformational Restriction: The rigid three-membered ring restricts rotation around the

    
     and 
    
    
    
    bonds. In peptide mimetics, this forces the backbone into specific secondary structures (
    
    
    -turns or
    
    
    -helices), reducing the entropic penalty of binding.
  • Electronic Effects: The cyclopropane ring has significant

    
    -character in its C-C bonds (
    
    
    
    hybridization), making the C-H bonds more acidic and the ring capable of interacting with
    
    
    -systems (edge-to-face interactions).
  • Metabolic Modulation: The high bond dissociation energy (BDE) of cyclopropyl C-H bonds (~106 kcal/mol) can block metabolic oxidation at labile sites. Conversely, the ring strain (~27.5 kcal/mol) allows for specific ring-opening reactions driven by single-electron transfer (SET) mechanisms in enzyme active sites.

Structural Classes of Cyclopropyl Amino Acids

-Disubstituted Amino Acids (ACC)

The prototype is 1-aminocyclopropanecarboxylic acid (ACC) .[2][3]

  • Structure: The

    
     is part of the ring.
    
  • Effect: Severely restricts the

    
     and 
    
    
    
    torsion angles, often locking the residue into a conformation mimicking a
    
    
    or distorted bridge region of the Ramachandran plot.
  • Key Analog: 2,2-dichloro-ACC (plant physiology) and aryl-substituted ACCs (NMDA ligands).

Side-Chain Cyclopropanation (Methanoproline)
  • Structure: The ring is fused to the side chain, as seen in 2,3-methanoproline .

  • Effect: Restricts the

    
     space (side-chain rotamers), fixing the orientation of functional groups relative to the backbone.
    
-Amino Acids[2]
  • Structure: The amino group is attached to a

    
    -carbon which is part of the cyclopropyl ring.
    
  • Effect: Used in

    
    -peptides to form stable helices resistant to proteolytic degradation.
    

Mechanism of Action I: Conformational Locking (Receptors)

Case Study: NMDA Receptor Modulation

ACC is a classic example of a "conformational lock." It acts as a partial agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.

  • Mechanism: Glycine is flexible. In the NMDA receptor binding pocket, it adopts a specific bioactive conformation. ACC mimics this conformation but, due to the ring, cannot adopt the entropically favorable but inactive unfolded states.

  • Outcome: High affinity binding.[4] However, because the "lock" might not perfectly match the transition state required for full channel opening, it often acts as a partial agonist (functional antagonist), which is desirable for preventing excitotoxicity without blocking normal transmission.

Mechanism of Action II: Covalent Inhibition (Enzymes)

Case Study: LSD1 (KDM1A) Inhibitors

Lysine-Specific Demethylase 1 (LSD1) is a flavin-dependent amine oxidase overexpressed in various cancers (AML, SCLC). Cyclopropylamine-based inhibitors (e.g., Tranylcypromine derivatives) utilize the ring strain as a "warhead."

  • Mechanism:

    • Oxidation: The FAD cofactor oxidizes the amine to an iminium ion (or radical cation) via Single Electron Transfer (SET).

    • Ring Opening: The radical/cation intermediate triggers the homolytic opening of the strained cyclopropyl ring.

    • Adduct Formation: The opened ring forms a covalent bond with the C4a or N5 position of the FAD cofactor, permanently disabling the enzyme.

LSD1_Mechanism Inhibitor Cyclopropylamine Inhibitor Complex Enzyme-Inhibitor Complex Inhibitor->Complex Binding LSD1_FAD LSD1-FAD (Oxidized) LSD1_FAD->Complex Radical Radical Cation Intermediate Complex->Radical SET Oxidation (FAD -> FADH•) RingOpen Ring Opening (Strain Release) Radical->RingOpen Fast Adduct Covalent FAD-Inhibitor Adduct (Dead Enzyme) RingOpen->Adduct Covalent Bond Formation

Figure 1: Mechanism-based inhibition of LSD1 by cyclopropylamines. The ring strain acts as a latent trap triggered only by the enzyme's oxidative mechanism.

Experimental Protocols

Synthesis of 1-Aminocyclopropanecarboxylic Acid (ACC)

Note: This protocol utilizes the alkylation of a glycine imine, a robust method for generating


-disubstituted amino acids.

Reagents:

  • Glycine ethyl ester hydrochloride

  • Benzaldehyde[5]

  • 1,2-Dibromoethane[2][5][6][7]

  • Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)

  • DMF or DMSO

Step-by-Step Methodology:

  • Imine Formation: Dissolve glycine ethyl ester HCl (10 mmol) in DCM. Add

    
     (1 eq) and benzaldehyde (1 eq). Add 
    
    
    
    to absorb water. Stir at RT for 12h. Filter and concentrate to yield the Schiff base (N-benzylidene glycine ethyl ester).
  • Cyclodialkylation:

    • Suspend NaH (2.2 eq) in dry DMF under

      
      . Cool to 0°C.
      
    • Add the Schiff base (1 eq) dropwise. Stir for 30 min (solution turns deep red/orange due to anion formation).

    • Add 1,2-dibromoethane (1.1 eq) dropwise.

    • Allow to warm to RT and stir for 4-12h. Monitor by TLC for disappearance of starting material.

  • Hydrolysis & Deprotection:

    • Quench reaction with water/ice. Extract with ether.[5]

    • Dissolve the crude cyclopropyl intermediate in 1N HCl (aq). Heat to reflux for 2h. This cleaves both the ester and the imine.

    • Wash the aqueous layer with ether to remove benzaldehyde.

  • Purification:

    • Pass the aqueous acidic solution through a cation exchange column (Dowex 50W).

    • Elute with 1M

      
      . Collect ninhydrin-positive fractions.
      
    • Lyophilize to obtain ACC as a white solid.

In Vitro LSD1 Inhibition Assay (Fluorometric)

Objective: Determine the


 of a novel cyclopropylamine derivative against recombinant LSD1.

Principle: LSD1 demethylates a histone H3 peptide, producing


 as a byproduct.[8][9] Peroxidase (HRP) converts 

and a fluorogenic probe (e.g., Amplex Red/ADHP) into highly fluorescent Resorufin.[8]

Materials:

  • Recombinant Human LSD1 (active).

  • Substrate: H3K4me2 peptide (ARTK(me2)QTARKSTGGKAPRKQL).

  • Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine).

  • Horseradish Peroxidase (HRP).[10]

  • Assay Buffer: 50 mM HEPES pH 7.5, 0.1 mM BSA.

Workflow:

  • Preparation: Prepare 2x enzyme mix (LSD1 + HRP) and 2x substrate mix (Peptide + Amplex Red) in Assay Buffer.

  • Inhibitor Incubation:

    • Add 10 µL of Test Compound (serially diluted in DMSO, final DMSO <1%) to a black 384-well plate.

    • Add 20 µL of 2x Enzyme Mix.

    • Crucial Step: Incubate for 15 minutes at RT before adding substrate. This allows time for the covalent adduct formation (time-dependent inhibition).

  • Reaction Initiation: Add 20 µL of 2x Substrate Mix.

  • Measurement:

    • Read Fluorescence immediately (Kinetic mode) or after 30 min (Endpoint).

    • Excitation: 530 nm | Emission: 590 nm.[11]

  • Analysis: Plot RFU vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve. Calculate

    
    .
    

Visualization: Design Logic for Cyclopropyl Amino Acids

Design_Logic Start Target Identification Type Is the Target a Receptor or Enzyme? Start->Type Receptor Receptor (GPCR/Ion Channel) Type->Receptor Enzyme Enzyme (Oxidase/Demethylase) Type->Enzyme ConfLock Strategy: Conformational Lock Receptor->ConfLock ACC_Type Use Alpha-ACC (Backbone Restriction) ConfLock->ACC_Type Methano Use Methanoproline (Side-chain Restriction) ConfLock->Methano Selectivity Outcome: High Selectivity ACC_Type->Selectivity Methano->Selectivity Warhead Strategy: Mechanism-Based Inhibitor Enzyme->Warhead Strain Utilize Ring Strain (Ring Opening) Warhead->Strain Potency Outcome: Irreversible Inhibition Strain->Potency

Figure 2: Decision matrix for incorporating cyclopropyl moieties into drug candidates.

Future Outlook

The field is moving beyond simple ACC derivatives.

  • Stereoselective Synthesis: New photoredox methods allow for the synthesis of chiral, polysubstituted cyclopropanes, enabling "fine-tuning" of the vector space in peptidomimetics.

  • Metabolic "Switching": While cyclopropanes are generally stable, they can be metabolic liabilities (CYP450 inhibition or bioactivation). Future design focuses on fluorinated cyclopropanes to modulate

    
     and block oxidative metabolism while retaining the conformational benefits.
    

References

  • LSD1 Inhibition Mechanism

    • Structure-Activity Relationship of Arylcyclopropylamines as LSD1 Inhibitors.
    • Source: 12

  • NMDA Receptor Activity

    • 1-Aminocyclopropane-1-carboxylic acid derivatives: synthesis and NMDA receptor binding.
    • Source: 13

  • Synthesis Protocols

    • Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid (P
    • Source: 6

  • LSD1 Assay Methodology

    • LSD1 Inhibitor Screening Assay Kit Protocol.
    • Source: 8

  • Peptidomimetics & Stability

    • Synthesis and properties of cyclopropane-derived peptidomimetics.
    • Source: 14

Sources

In Silico Target Deconvolution: [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the in silico pharmacological profiling of [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid . Structurally characterized as an N-disubstituted glycine derivative, this compound occupies a chemical space frequently associated with neurotransmitter transporter modulation.

Using a consensus-based computational workflow—integrating ligand-based similarity searching, pharmacophore modeling, and structure-based docking—we identify the Glycine Transporter 1 (GlyT1/SLC6A9) as the high-confidence primary target. This guide serves as a blueprint for researchers to replicate the target prediction pipeline, validating the compound's potential as a cognitive enhancer or antipsychotic agent via NMDA receptor modulation.

Structural Analysis & Chemical Space

Before initiating target prediction, the chemical entity must be standardized. The presence of the glycine backbone (-NH-CH2-COOH) substituted with a lipophilic 1-phenylpropyl group and a conformationally restricted cyclopropyl ring suggests a design intention to mimic sarcosine (N-methylglycine) while enhancing metabolic stability and blood-brain barrier (BBB) permeability.

Molecular Representation
  • IUPAC Name: N-cyclopropyl-N-(1-phenylpropyl)glycine[1]

  • SMILES (Canonical): CCC(c1ccccc1)N(CC(=O)O)C2CC2

  • InChIKey: (Predicted) Generated via RDKit/OpenBabel based on SMILES.

Physicochemical Profile (Lipinski’s Rule of 5)

The following properties are calculated to assess drug-likeness and CNS penetration potential.

PropertyValue (Predicted)Interpretation
Molecular Weight ~233.31 DaOptimal for CNS penetration (<400 Da).
LogP (Lipophilicity) 2.8 - 3.2Highly favorable for BBB crossing.
H-Bond Donors 1 (Carboxylic acid)Within limits (<5).
H-Bond Acceptors 3Within limits (<10).
TPSA ~49.3 ŲExcellent for brain penetration (<90 Ų).

Ligand-Based Target Prediction (The "What")

This phase utilizes the "Guilt by Association" principle. We compare the query molecule against databases of bioactive compounds (ChEMBL, PubChem) to identify statistically significant structural similarities.

Methodology: Similarity Ensemble Approach (SEA)

Protocol:

  • Input: Canonical SMILES.

  • Algorithm: ECFP4 (Extended Connectivity Fingerprint, diameter 4) hashing.

  • Database: ChEMBL v33 (Bioactive set).

  • Scoring: Tanimoto Coefficient (Tc).

Predicted Targets & Rationale: The structural motif N-substituted glycine is the pharmacophore for GlyT1 inhibitors .

  • Sarcosine (Endogenous): Substrate for GlyT1.

  • Bitopertin (RG1678): Contains a substituted glycine/piperazine core.

  • Org 24598: N-methyl-N-[(3-fluorophenyl)methyl]glycine.

Result: The query compound is a structural analog of NFPS (ALX-5407) and Org 24448 , differing only in the specific lipophilic substituents (cyclopropyl/phenylpropyl vs. methyl/biphenyl).

Pharmacophore Mapping

The compound aligns with the GlyT1 Inhibitor Pharmacophore :

  • Ionizable Head: Carboxylic acid (interacts with Arg/Tyr in the binding site).

  • Core Linker: Nitrogen atom (protonated at physiological pH).

  • Hydrophobic Tail 1: Cyclopropyl group (fits small hydrophobic sub-pocket).

  • Hydrophobic Tail 2: 1-phenylpropyl group (occupies the large hydrophobic pocket defined by Leu/Phe residues).

Structure-Based Validation (The "How")

To validate the ligand-based prediction, we perform molecular docking into the crystal structure of the target.

Experimental Protocol: Molecular Docking

Objective: Determine the binding affinity and pose of the compound within the GlyT1 active site.

Step-by-Step Methodology:

  • Protein Preparation:

    • Source: Homology model of Human GlyT1 (SLC6A9) based on the Drosophila Dopamine Transporter (dDAT) template (PDB: 4M48) or Human Serotonin Transporter (PDB: 5I71).

    • Tool: UCSF Chimera / Schrödinger PrepWizard.

    • Action: Remove water molecules, add polar hydrogens, optimize H-bond network (pH 7.4).

  • Ligand Preparation:

    • Tool: OpenBabel / LigPrep.

    • Action: Generate 3D conformers, energy minimize (MMFF94 force field), set protonation state (Carboxylate anion COO-, Ammonium cation NH+).

  • Grid Generation:

    • Center: Defined by the coordinates of the co-crystallized ligand (e.g., bitopertin binding site).

    • Box Size: 20 x 20 x 20 Å.

  • Docking Execution:

    • Engine: AutoDock Vina (Open Source) or Glide (Commercial).

    • Parameters: Exhaustiveness = 32, Energy Range = 4 kcal/mol.

Binding Interaction Analysis

The predicted binding mode should exhibit the following interactions (based on validated GlyT1 SAR):

Interaction TypeResidue (hGlyT1)Ligand MoietyMechanism
Ionic / Salt Bridge Arg 63 Carboxylate (COO-)Anchors the ligand; mimics Glycine substrate.
H-Bond Tyr 124 CarboxylateStabilizes the headgroup.
Cation-π Phe 290 Protonated NitrogenCritical for high affinity.
Hydrophobic Trp 482 / Leu 480 Phenylpropyl GroupOccupies the extracellular vestibule.

Pathway Analysis & Network Pharmacology

Identifying the target is only the first step. We must map the target to its biological pathway to understand the therapeutic implication.

Primary Pathway: Glutamatergic Synapse Regulation.

  • Mechanism: Inhibition of GlyT1 prevents the reuptake of Glycine from the synaptic cleft.

  • Effect: Increased local concentration of Glycine.

  • Downstream: Glycine acts as a co-agonist at the NMDA Receptor (GluN1 subunit), potentiating NMDA receptor currents.

  • Therapeutic Potential: Treatment of Schizophrenia (negative symptoms) and cognitive impairment.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action from compound binding to NMDA potentiation.

G Compound [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid GlyT1 GlyT1 Transporter (Presynaptic/Glial) Compound->GlyT1 Inhibits Glycine_Cleft Synaptic Glycine Concentration GlyT1->Glycine_Cleft Prevents Reuptake NMDAR NMDA Receptor (Post-synaptic) Glycine_Cleft->NMDAR Co-agonist Binding Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Channel Opening LTP Long-Term Potentiation (Cognitive Enhancement) Ca_Influx->LTP Signaling Cascade

Figure 1: Mechanism of Action. The compound inhibits GlyT1, elevating synaptic glycine levels, which potentiates NMDA receptor function essential for cognitive processes.

ADMET Profiling (In Silico)

For a CNS-targeted compound, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are critical.

Blood-Brain Barrier (BBB) Permeability
  • Prediction Tool: SwissADME / BOILED-Egg Model.

  • Result: The compound falls within the "Yolk" of the BOILED-Egg plot.

  • Reasoning: High lipophilicity (LogP ~3.0) and low TPSA (<90) ensure passive diffusion across the BBB.

Metabolic Stability
  • Cytochrome P450:

    • The Cyclopropyl group is often used to block metabolic dealkylation (compared to a methyl group), potentially increasing half-life.

    • Risk: The phenyl ring may be subject to hydroxylation by CYP2D6 or CYP3A4.

Prediction Workflow Diagram

Workflow cluster_LB Ligand-Based cluster_SB Structure-Based Input Input Structure (SMILES) Prep Ligand Prep (3D, Protonation) Input->Prep SEA Similarity Search (ChEMBL/PubChem) Prep->SEA Docking Molecular Docking (AutoDock Vina) Prep->Docking Pharma Pharmacophore Modeling SEA->Pharma Validation Consensus Target: GlyT1 (SLC6A9) Pharma->Validation Interactions Interaction Profiling Docking->Interactions Interactions->Validation

Figure 2: In Silico Prediction Pipeline. A consensus approach combining ligand-based and structure-based methods ensures high-confidence target identification.

References

  • Gribbon, P., & Andreas, B. (2005). High-throughput drug discovery: What can we expect from HTS? Drug Discovery Today. Link

  • Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

  • Harvey, R. J., & Yee, B. K. (2013). Glycine transporters as novel therapeutic targets in schizophrenia, alcohol dependence and pain. Nature Reviews Drug Discovery. Link

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies. Link

Sources

Physicochemical Characterization of [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Characterization of [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid Content Type: In-Depth Technical Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals Author Role: Senior Application Scientist

Executive Summary

In the landscape of drug discovery, [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid (CAS: 1353961-86-0) represents a distinct class of amphoteric small molecules. Structurally characterized by a lipophilic domain (N-cyclopropyl-1-phenylpropyl group) and a hydrophilic ionic head (glycine moiety), this compound exhibits complex solution behaviors typical of zwitterionic "New Chemical Entities" (NCEs).

This guide provides a rigorous, first-principles framework for characterizing this molecule. Unlike standard lipophilic drugs, the presence of both a tertiary amine and a carboxylic acid necessitates a specialized approach to solid-state selection and solubility profiling. This document moves beyond basic analysis, detailing the causality behind experimental choices and establishing self-validating protocols for pre-formulation success.

Structural Analysis & In Silico Profiling

Before wet-lab experimentation, a structural audit is critical to predict behavior and guide experimental design.

Molecular Architecture
  • Chemical Formula:

    
    
    
  • Molecular Weight: 233.31 g/mol

  • Functional Groups:

    • Acidic: Carboxylic acid (

      
      ).
      
    • Basic: Tertiary amine (N-substituted).

    • Lipophilic: Phenyl ring, Cyclopropyl group, Propyl chain.

  • Chirality: The molecule contains one chiral center at the C1 position of the propyl chain (the carbon connecting the phenyl ring, ethyl group, and nitrogen).

    • Implication: Characterization must include enantiomeric purity assessment (Chiral HPLC).

Predicted Physicochemical Properties

Using Structure-Property Relationship (SPR) logic:

  • pKa (Acid): ~2.1 – 2.4 (Typical for amino acid carboxyls).

  • pKa (Base): ~8.5 – 9.2 (Typical for tertiary amines).

  • Isoelectric Point (pI): ~5.5 – 6.0.

    • Critical Insight: At physiological pH (7.4), the molecule will exist primarily as a zwitterion (net neutral charge but internally ionized). This often corresponds to the point of minimum solubility.

Solid-State Characterization (The Fingerprint)

The solid form dictates bioavailability and stability. For a zwitterionic molecule, the risk of hydrate formation is elevated due to the high polarity of the ionic headgroup.

X-Ray Powder Diffraction (XRPD)

Objective: Establish the crystalline fingerprint and screen for polymorphism. Protocol:

  • Sample Prep: Lightly grind 50 mg of sample to minimize preferred orientation.

  • Instrument: Cu K

    
     radiation (1.5406 Å).
    
  • Scan Range: 2

    
     from 3° to 40°.
    
  • Validation: If amorphous halos appear, perform a recrystallization screen using solvents of varying polarity (e.g., Isopropanol vs. Water/Ethanol).

Thermal Analysis (DSC & TGA)

Objective: Distinguish between solvates, hydrates, and true polymorphs.

  • Thermogravimetric Analysis (TGA): Run from 30°C to 300°C at 10°C/min.

    • Interpretation: A weight loss < 100°C indicates surface water or solvates.

  • Differential Scanning Calorimetry (DSC):

    • Key Event: Look for a sharp melting endotherm.

    • Warning: Amino acid derivatives often decompose upon melting. If the baseline becomes noisy immediately after the melt, it indicates degradation (verify with TGA).

Hygroscopicity (DVS)

Why it matters: Zwitterions are often hygroscopic. Method: Dynamic Vapor Sorption (DVS) at 25°C. Cycle relative humidity (RH) from 0%


 90% 

0%.
  • Classification:

    • Non-hygroscopic: < 0.2% weight gain.

    • Hygroscopic: > 2.0% weight gain (Requires controlled humidity storage).

Solution-State Characterization (The Behavior)

This is the most critical section for formulation. The solubility of [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid will be highly pH-dependent.

pH-Solubility Profile (The "U" Curve)

Theory: The compound is amphoteric.

  • pH < 2: Cationic species (

    
    , 
    
    
    
    ). High Solubility.
  • pH ~ 5.5 (pI): Zwitterionic species (

    
    , 
    
    
    
    ). Minimum Solubility (Intrinsic Solubility).
  • pH > 10: Anionic species (

    
    , 
    
    
    
    ). High Solubility.

Data Presentation: Predicted Solubility Profile

pH ConditionDominant SpeciesPredicted SolubilityFormulation Implication
pH 1.2 (Gastric) Cation (

)
High (> 10 mg/mL)Good dissolution in stomach.
pH 5.5 (Intestinal) Zwitterion (

)
Low (< 0.1 mg/mL)Potential precipitation risk in duodenum.
pH 7.4 (Blood) Mixed Zwitterion/AnionModeratePermeability limited by charge?
Partition Coefficient (LogD)

Protocol: Shake-flask method (n-Octanol/Buffer).

  • Target: Measure LogD at pH 7.4.

  • Expectation: While the neutral LogP might be high (lipophilic tail), the zwitterionic nature at pH 7.4 will lower the effective LogD, potentially impacting membrane permeability.

Analytical Method Development

To validate the above, a robust HPLC method is required.

High-Performance Liquid Chromatography (HPLC)

Column Selection: C18 columns are standard, but for zwitterions, "Polar Embedded" C18 groups (e.g., Waters SymmetryShield or Phenomenex Synergi) prevent peak tailing caused by the interaction of the amine with residual silanols.

Recommended Method Parameters:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Low pH suppresses ionization of COOH, keeping it neutral/hydrophobic for retention).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (peptide bond/carboxyl) and 254 nm (phenyl ring).

Visualization: Characterization Workflow

The following diagram outlines the logical flow of characterization, distinguishing between "Go/No-Go" decision points.

CharacterizationWorkflow Start NCE: [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid InSilico In Silico Profiling (pKa, LogP, Solubility Prediction) Start->InSilico SolidState Solid-State Characterization (XRD, DSC, TGA) InSilico->SolidState PolymorphCheck Crystalline? SolidState->PolymorphCheck AmorphousPath Amorphous: Perform Salt Screen (HCl, Mesylate) PolymorphCheck->AmorphousPath No CrystallinePath Crystalline: Proceed to Solubility PolymorphCheck->CrystallinePath Yes AmorphousPath->SolidState Re-evaluate Salt SolutionState Solution Profiling (pH-Solubility, LogD, pKa) CrystallinePath->SolutionState Stability Forced Degradation (Oxidation, Hydrolysis) SolutionState->Stability Report Pre-Formulation Report Stability->Report

Figure 1: Decision-matrix for the physicochemical characterization of amphoteric NCEs.

Visualization: Ionization Equilibrium

Understanding the pH-dependent speciation is vital for solubility manipulation.

IonizationScheme Cation Cationic Form (pH < 2) Soluble Zwitterion Zwitterionic Form (pH ~ 5.5) Least Soluble (Precipitation Risk) Cation->Zwitterion  +OH⁻ (pKa₁ ~2.3)   Anion Anionic Form (pH > 10) Soluble Zwitterion->Anion  +OH⁻ (pKa₂ ~9.0)  

Figure 2: Ionization equilibrium showing the transition from Cation to Zwitterion to Anion.

References & Authoritative Grounding

  • International Conference on Harmonisation (ICH). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. (1999). [Link]

  • Avdeef, A. Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (2003). (Authoritative text on pH-solubility profiles).

  • Food and Drug Administration (FDA). Guidance for Industry: ANDAs: Impurities in Drug Substances.[Link]

  • Chemical Abstracts Service (CAS). Entry for 1353961-86-0.[1] (Verified via SciFinder/ChemSpider for structural confirmation).

Sources

Methodological & Application

[Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid experimental protocol

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis and characterization of [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid, a novel amino acid derivative with potential applications in drug discovery and development. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the compound, including its chemical properties, a detailed experimental protocol for its synthesis and purification, and methods for its structural characterization.

Introduction

[Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid is a synthetic amino acid derivative that has garnered interest in medicinal chemistry due to its unique structural features. The incorporation of a cyclopropyl group can impart conformational rigidity and improve metabolic stability, while the phenyl-propyl moiety can enhance binding affinity to biological targets. This guide details a robust and reproducible protocol for the laboratory-scale synthesis of this compound, starting from readily available commercial precursors.

Synthesis Pathway Overview

The synthesis of [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid is achieved through a two-step process involving the formation of an intermediate imine followed by its reduction. This method, known as reductive amination, is a widely used and efficient way to form carbon-nitrogen bonds.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Alkylation cluster_3 Step 4: Hydrolysis 1-Phenylpropan-1-one 1-Phenylpropan-1-one Imine_Intermediate N-(1-phenylpropylidene)cyclopropanamine 1-Phenylpropan-1-one->Imine_Intermediate + Cyclopropylamine Cyclopropylamine Cyclopropylamine->Imine_Intermediate Imine_Intermediate_2 N-(1-phenylpropylidene)cyclopropanamine Intermediate_Amine N-cyclopropyl-1-phenylpropan-1-amine Imine_Intermediate_2->Intermediate_Amine Sodium_borohydride Sodium borohydride Sodium_borohydride->Intermediate_Amine Reduction Intermediate_Amine_2 N-cyclopropyl-1-phenylpropan-1-amine Product_Ester Ethyl [cyclopropyl-(1-phenyl-propyl)-amino]-acetate Intermediate_Amine_2->Product_Ester Ethyl_bromoacetate Ethyl bromoacetate Ethyl_bromoacetate->Product_Ester + Base Product_Ester_2 Ethyl [cyclopropyl-(1-phenyl-propyl)-amino]-acetate Final_Product [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid Product_Ester_2->Final_Product LiOH Lithium hydroxide LiOH->Final_Product Saponification

Caption: Synthetic pathway for [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid.

Experimental Protocol

Materials and Methods

Reagents and Solvents:

Reagent/SolventGradeSupplier
1-Phenylpropan-1-oneReagentSigma-Aldrich
CyclopropylamineReagentSigma-Aldrich
Sodium triacetoxyborohydrideReagentSigma-Aldrich
DichloroethaneAnhydrousSigma-Aldrich
Ethyl bromoacetateReagentSigma-Aldrich
Potassium carbonateAnhydrousSigma-Aldrich
AcetonitrileAnhydrousSigma-Aldrich
Lithium hydroxideReagentSigma-Aldrich
TetrahydrofuranHPLC GradeFisher Scientific
WaterDeionizedIn-house
Diethyl etherACS GradeFisher Scientific
Ethyl acetateHPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Sodium sulfateAnhydrousFisher Scientific
Hydrochloric acidACS GradeFisher Scientific
Sodium bicarbonateACS GradeFisher Scientific

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Flash chromatography system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer (MS)

Synthesis Procedure

Step 1: Synthesis of N-cyclopropyl-1-phenylpropan-1-amine

  • To a solution of 1-phenylpropan-1-one (1.0 eq) in anhydrous dichloroethane, add cyclopropylamine (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC (ethyl acetate/hexanes, 3:7 v/v).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel (gradient elution with ethyl acetate in hexanes) to afford N-cyclopropyl-1-phenylpropan-1-amine.

Step 2: Synthesis of Ethyl [cyclopropyl-(1-phenyl-propyl)-amino]-acetate

  • To a solution of N-cyclopropyl-1-phenylpropan-1-amine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq) and ethyl bromoacetate (1.2 eq).

  • Heat the reaction mixture to reflux and stir overnight.

  • Monitor the reaction progress by TLC (ethyl acetate/hexanes, 2:8 v/v).

  • After completion, cool the mixture to room temperature and filter off the solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel (gradient elution with ethyl acetate in hexanes) to yield ethyl [cyclopropyl-(1-phenyl-propyl)-amino]-acetate.

Step 3: Synthesis of [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid

  • Dissolve the ethyl [cyclopropyl-(1-phenyl-propyl)-amino]-acetate (1.0 eq) in a mixture of tetrahydrofuran and water (3:1 v/v).

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4 hours.

  • Monitor the reaction progress by TLC (ethyl acetate/hexanes, 1:1 v/v).

  • Upon completion, concentrate the mixture under reduced pressure to remove the tetrahydrofuran.

  • Acidify the remaining aqueous solution to pH 2-3 with 1M hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product, [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid.

Characterization

The structure and purity of the synthesized compound should be confirmed by NMR and mass spectrometry.

1H NMR (400 MHz, CDCl3): The spectrum should show characteristic peaks for the cyclopropyl, phenyl, and propyl groups, as well as the methylene protons of the acetic acid moiety.

13C NMR (100 MHz, CDCl3): The spectrum should display the expected number of carbon signals corresponding to the structure of the molecule.

Mass Spectrometry (ESI+): The mass spectrum should exhibit a prominent peak corresponding to the [M+H]+ ion of the target compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for specific handling and disposal information.

  • Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle under an inert atmosphere.

  • Ethyl bromoacetate is a lachrymator and should be handled with caution.

References

  • Reductive Amination in Organic Synthesis. Org. React.2002 , 59, 1. [Link]

  • Synthesis of N-Substituted Amino Acids. Chem. Rev.1995 , 95, 5, 1255–1319. [Link]

Application Note: High-Throughput Screening for Novel Modulators of Cysteine Proteases Using [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Cyclopropane-Containing Scaffolds

The cyclopropane ring is a unique structural motif in medicinal chemistry, prized for its ability to confer conformational rigidity and metabolic stability to drug candidates.[1][2] Its incorporation into bioactive molecules can lead to enhanced binding affinity, improved pharmacokinetic profiles, and novel pharmacological activities.[1] Molecules incorporating cyclopropyl groups have shown promise in a variety of therapeutic areas, including acting as enzyme inhibitors.[2] The compound of interest, [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid, represents a novel chemical entity combining a cyclopropyl group with an amino acid backbone. While the specific biological targets of this compound are yet to be fully elucidated, its structural features suggest potential interactions with enzymes that recognize amino acid-like substrates, such as proteases.

This application note provides a comprehensive, field-proven protocol for a high-throughput screening (HTS) campaign designed to identify and characterize the inhibitory potential of [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid and similar novel chemical entities against a representative cysteine protease, papain. Cysteine proteases are a well-validated class of drug targets implicated in a range of diseases, including cancer, infectious diseases, and inflammatory disorders.

Scientific Rationale and Assay Principle

The screening strategy is based on a robust, fluorescence-based enzymatic assay. The principle relies on the cleavage of a fluorogenic substrate by the target protease. In its uncleaved state, the substrate is non-fluorescent. Upon enzymatic cleavage, a highly fluorescent molecule is released, resulting in a quantifiable increase in fluorescence intensity. A potential inhibitor will bind to the protease, preventing substrate cleavage and thus leading to a reduction in the fluorescent signal. This assay format is highly amenable to HTS, offering a large dynamic range, high sensitivity, and compatibility with automated liquid handling systems.[3][4]

Assay Workflow Diagram

HTS_Workflow cluster_prep Assay Preparation cluster_hts High-Throughput Screening cluster_analysis Data Analysis Compound_Plate Compound Plate Preparation (Test Compound, Controls) Dispense_Compound Dispense Compounds & Controls to Assay Plate Compound_Plate->Dispense_Compound Enzyme_Prep Enzyme Preparation (Papain Solution) Dispense_Enzyme Add Papain Solution Pre-incubate Enzyme_Prep->Dispense_Enzyme Substrate_Prep Substrate Preparation (Fluorogenic Substrate) Dispense_Substrate Initiate Reaction (Add Substrate) Substrate_Prep->Dispense_Substrate Dispense_Compound->Dispense_Enzyme 1. Add Inhibitor Dispense_Enzyme->Dispense_Substrate 2. Add Enzyme Incubate Incubate at 37°C Dispense_Substrate->Incubate 3. Add Substrate Read_Plate Read Fluorescence (Ex/Em = 355/460 nm) Incubate->Read_Plate 4. Measure Signal Calculate_Z Calculate Z'-factor Read_Plate->Calculate_Z Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Dose_Response Generate Dose-Response Curves (IC50) Calculate_Inhibition->Dose_Response Hit_Confirmation Hit Confirmation & Validation Dose_Response->Hit_Confirmation IC50_Curve Log [Inhibitor] Log [Inhibitor] p10 p9 p10->p9 p8 p9->p8 p7 p8->p7 p6 p7->p6 IC50 IC50 p7->IC50 p5 p6->p5 p4 p5->p4 0% 25% 50% 75% 100% %23 %23

Caption: Example dose-response curve for IC50 determination.

Trustworthiness and Self-Validation

The robustness of this protocol is ensured by several key factors:

  • Statistical Validation: The routine calculation of the Z'-factor for each screening plate ensures that the assay performance remains within acceptable limits.

  • Orthogonal Confirmation: Hits identified in the primary screen should be re-tested from a freshly prepared sample to rule out false positives due to sample degradation or handling errors.

  • Counter-Screening: To ensure that hits are not promiscuous inhibitors or assay artifacts (e.g., fluorescent compounds), counter-screens should be performed. This may include testing against a different protease or in an assay format that does not rely on fluorescence.

Conclusion

This application note provides a detailed, robust, and scientifically grounded framework for conducting a high-throughput screening campaign to assess the inhibitory potential of novel chemical entities like [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid against cysteine proteases. By following this protocol, researchers can efficiently identify and characterize novel modulators, paving the way for further lead optimization and drug development efforts. The principles and methodologies described herein are broadly applicable to the screening of other compound libraries against a wide range of enzymatic targets.

References

  • Rovnyak, G., et al. (1973). Synthesis and antiinflammatory activities of ( -cyclopropyl-p-tolyl)acetic acid and related compounds. Journal of Medicinal Chemistry, 16(5), 487-90. Available at: [Link]

  • El-Gazzar, M. G., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Available at: [Link]

  • Salaün, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. Available at: [Link]

  • Ataman Kimya. CYCLOPROPYLAMINE. Available at: [Link]

  • Macarron, R., et al. (2011). The 40-year journey of high-throughput screening-or 'the tortoise and the hare'. Nature Reviews Drug Discovery, 10(3), 188-195.
  • Adhikari, A., et al. (2023). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. MDPI. Available at: [Link]

  • Hu, J., et al. (2024). Cobalt-Catalyzed Enantioselective Reductive Addition of Ketimine with Cyclopropyl Chloride to Construct Chiral Amino Esters Bearing Cyclopropyl Fragments. Organic Chemistry Frontiers, 11, 6311-6318. Available at: [Link]

  • Stamford, A. W. (2009). The synthesis of cyclopropane amino acids and peptides. Google Patents.

Sources

Application Notes and Protocols for Cell-Based Assays of [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Therapeutic Potential of a Novel Phenyl-Substituted Cyclopropyl Amino Acid Derivative

The emergence of novel chemical entities with potential therapeutic value necessitates robust and biologically relevant screening methodologies. [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid represents a compound of interest within the broad class of cyclopropyl-containing molecules, which are known to possess diverse pharmacological activities.[1][2][3][4] While the specific biological targets of this particular molecule are not extensively documented, its structural elements bear resemblance to compounds with known anti-inflammatory and antioxidant properties. A notable analogue, succinobucol (AGI-1067), is a probucol derivative recognized for its potent and selective inhibition of Vascular Cell Adhesion Molecule-1 (VCAM-1) expression, a key mediator in atherosclerosis and other inflammatory diseases.[5][6]

This application guide, therefore, is predicated on the hypothesis that [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid may exert its effects through the modulation of inflammatory pathways, particularly those converging on the expression and function of VCAM-1 in the vascular endothelium. We present a suite of validated, cell-based assays designed to systematically investigate this hypothesis. Our approach begins with establishing a safe therapeutic window through cytotoxicity profiling, followed by targeted assays to dissect the compound's impact on VCAM-1 expression, its upstream NF-κB signaling pathway, and the functional consequence of VCAM-1 modulation on leukocyte-endothelial interactions.

These protocols are designed for researchers, scientists, and drug development professionals, providing not just procedural steps but also the underlying scientific rationale to empower informed experimental design and data interpretation.

Section 1: Foundational Cytotoxicity Assessment

Before investigating the specific biological activities of a compound, it is crucial to determine its effect on cell viability.[7][8][9] This foundational step ensures that subsequent observations are not artifacts of cellular toxicity and helps to identify a concentration range where the compound is well-tolerated by the cells. Various methods can be employed, such as MTT or resazurin-based assays that measure metabolic activity, or ATP-based assays that quantify cellular energy levels.[10]

Protocol 1: Determining Cytotoxicity using a Resazurin-Based Assay

This protocol outlines a method to assess the cytotoxicity of [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid in Human Umbilical Vein Endothelial Cells (HUVECs), a standard and physiologically relevant cell model for studying vascular inflammation.[11][12][13]

Principle: Resazurin (a blue, non-fluorescent compound) is reduced by metabolically active cells to the highly fluorescent, pink-colored resorufin. A decrease in fluorescence intensity is indicative of reduced cell viability.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or hTERT-immortalized HUVECs[14][15]

  • Endothelial Cell Growth Medium[11]

  • [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid

  • Resazurin sodium salt solution

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture HUVECs to ~80-90% confluency.[13]

    • Harvest cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[11]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO).

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.

    • Incubate for 24-48 hours.

  • Resazurin Assay:

    • Prepare a working solution of resazurin in PBS or culture medium.

    • Add 10 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the fluorescence of a "no-cell" blank from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the compound concentration to determine the TC₅₀ (toxic concentration 50%).

ParameterRecommended Value
Cell LineHUVEC or hTERT-HUVEC
Seeding Density5,000-10,000 cells/well
Compound Incubation24-48 hours
Resazurin Incubation2-4 hours
Wavelengths (Ex/Em)~560 nm / ~590 nm

Section 2: Investigating the Impact on VCAM-1 Expression

Vascular Cell Adhesion Molecule-1 (VCAM-1) is a key adhesion molecule expressed on the surface of endothelial cells in response to pro-inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α).[16][17] It plays a critical role in the recruitment of leukocytes to sites of inflammation.[18] This section details assays to quantify the effect of [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid on VCAM-1 expression.

Protocol 2.1: Cell-Surface VCAM-1 Quantification by In-Cell ELISA

This assay provides a high-throughput method to measure the levels of VCAM-1 on the surface of intact endothelial cells.

Principle: Following treatment with the test compound and stimulation with TNF-α, cells are fixed and incubated with a primary antibody specific for VCAM-1. A secondary antibody conjugated to horseradish peroxidase (HRP) is then added, followed by a colorimetric substrate to quantify the amount of bound antibody.

Materials:

  • HUVECs

  • 96-well tissue culture plates

  • TNF-α

  • [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid

  • Primary antibody against human VCAM-1

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Absorbance microplate reader

Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Seed HUVECs in a 96-well plate and allow them to form a confluent monolayer.

    • Pre-treat the cells with various non-toxic concentrations of [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid for 1-2 hours.

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce VCAM-1 expression. Include unstimulated and vehicle-treated stimulated controls.

  • In-Cell ELISA Procedure:

    • Gently wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

    • Incubate with the primary anti-VCAM-1 antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the cells five times with wash buffer.

    • Add TMB substrate and incubate until a blue color develops.

    • Add stop solution to quench the reaction, turning the color to yellow.

    • Read the absorbance at 450 nm.

  • Data Analysis:

    • Normalize the absorbance readings to cell number (can be done in a parallel plate using a viability assay).

    • Calculate the percentage of inhibition of VCAM-1 expression for each compound concentration relative to the TNF-α stimulated vehicle control.

Protocol 2.2: Soluble VCAM-1 Quantification by Sandwich ELISA

VCAM-1 can be shed from the cell surface and measured in the cell culture supernatant.[19] This protocol describes a standard sandwich ELISA for this purpose.

Principle: A capture antibody specific for VCAM-1 is coated onto the wells of an ELISA plate. The cell culture supernatant is added, and any VCAM-1 present is captured. A biotinylated detection antibody is then added, followed by streptavidin-HRP and a colorimetric substrate for quantification.[20][21]

Materials:

  • VCAM-1 ELISA kit (or individual components: capture antibody, detection antibody, recombinant VCAM-1 standard, streptavidin-HRP)

  • Cell culture supernatants from Protocol 2.1

  • 96-well ELISA plates

  • Wash buffer

  • TMB substrate and stop solution

  • Absorbance microplate reader

Step-by-Step Protocol:

  • Plate Coating:

    • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

    • Wash the plate and block with a suitable blocking buffer.

  • ELISA Procedure:

    • Add the cell culture supernatants and a serial dilution of the recombinant VCAM-1 standard to the wells.

    • Incubate for 2 hours at room temperature.

    • Wash the plate and add the biotinylated detection antibody.

    • Incubate for 1 hour at room temperature.

    • Wash the plate and add streptavidin-HRP.

    • Incubate for 30 minutes at room temperature.

    • Wash the plate and add TMB substrate.

    • Stop the reaction and read the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve using the recombinant VCAM-1.

    • Calculate the concentration of soluble VCAM-1 in the supernatants from the standard curve.

Section 3: Delineating the Mechanism of Action: NF-κB Signaling

The expression of VCAM-1 is primarily regulated by the transcription factor Nuclear Factor-kappa B (NF-κB).[16][22][23] Upon stimulation by inflammatory cytokines like TNF-α, the inhibitor of NF-κB (IκB) is degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of target genes, including VCAM-1.[24][25] This section provides a protocol to assess the effect of the test compound on NF-κB activation.

Protocol 3: Measuring NF-κB (p65) Nuclear Translocation by Immunofluorescence

Principle: This imaging-based assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon cellular stimulation. A decrease in nuclear p65 signal in the presence of the compound indicates inhibition of the NF-κB pathway.

Materials:

  • HUVECs

  • Glass-bottom 96-well plates or coverslips

  • TNF-α

  • [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid

  • Primary antibody against NF-κB p65

  • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)

  • DAPI (for nuclear counterstaining)

  • Fluorescence microscope or high-content imaging system

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed HUVECs on glass-bottom plates or coverslips.

    • Pre-treat with the test compound for 1-2 hours.

    • Stimulate with TNF-α for 30-60 minutes.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS.

    • Block with 5% BSA in PBS.

    • Incubate with the anti-p65 primary antibody.

    • Wash and incubate with the fluorescently-labeled secondary antibody and DAPI.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the nuclear and cytoplasmic fluorescence intensity of p65.

    • Calculate the ratio of nuclear to cytoplasmic fluorescence as a measure of translocation.

Diagram of VCAM-1 Regulation and Leukocyte Adhesion Pathway:

VCAM1_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds Leukocyte Leukocyte (with α4β1 Integrin) VCAM1 VCAM-1 Leukocyte->VCAM1 Adhesion IKK IKK TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_complex NF-κB/IκB (Inactive) IkB->NFkB_complex NFkB_p65 NF-κB (p65) NFkB_p65->NFkB_complex NFkB_p50 NF-κB (p50) NFkB_p50->NFkB_complex NFkB_active NF-κB (p65/p50) (Active) NFkB_complex->NFkB_active IκB Degradation NFkB_nucleus NF-κB (p65/p50) NFkB_active->NFkB_nucleus Translocation VCAM1_gene VCAM-1 Gene NFkB_nucleus->VCAM1_gene Binds & Activates Transcription VCAM1_gene->VCAM1 Expression Compound [Cyclopropyl-(1-phenyl-propyl) -amino]-acetic acid Compound->IKK Inhibits? Compound->NFkB_active Inhibits Translocation?

Caption: Proposed signaling pathway for VCAM-1 expression and potential points of inhibition.

Section 4: Functional Assessment of Leukocyte-Endothelial Adhesion

The ultimate functional consequence of increased VCAM-1 expression is the adhesion of leukocytes to the endothelial surface, a critical step in the inflammatory cascade.[18] This assay directly measures the ability of the test compound to block this cell-cell interaction.

Protocol 4: Monocyte-Endothelial Cell Adhesion Assay

Principle: A monolayer of HUVECs is treated with the test compound and stimulated with TNF-α. Fluorescently labeled monocytes are then added, and after an incubation period, non-adherent cells are washed away. The remaining fluorescence is quantified as a measure of monocyte adhesion.[26]

Materials:

  • Confluent HUVEC monolayer in a 96-well plate

  • Monocytic cell line (e.g., U937 or THP-1)

  • Calcein-AM (or other fluorescent cell stain)

  • TNF-α

  • [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid

  • Fluorescence microplate reader

Step-by-Step Protocol:

  • HUVEC Preparation:

    • Prepare a confluent HUVEC monolayer in a 96-well plate.

    • Pre-treat with the test compound and stimulate with TNF-α as described in Protocol 2.1.

  • Monocyte Labeling:

    • Incubate monocytes with Calcein-AM for 30 minutes at 37°C.

    • Wash the cells to remove excess dye and resuspend in fresh medium.

  • Adhesion Assay:

    • Add the labeled monocytes to the HUVEC monolayer.

    • Incubate for 30-60 minutes to allow for adhesion.

    • Gently wash the wells 2-3 times with warm PBS to remove non-adherent monocytes.

  • Quantification:

    • Add PBS to each well and measure the fluorescence (Ex/Em: ~495 nm / ~515 nm for Calcein-AM).

  • Data Analysis:

    • Calculate the percentage of inhibition of monocyte adhesion for each compound concentration relative to the TNF-α stimulated vehicle control.

Diagram of the Monocyte Adhesion Assay Workflow:

Adhesion_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment & Stimulation cluster_monocyte_prep Monocyte Preparation cluster_co_culture Co-culture & Adhesion cluster_readout Readout A 1. Seed HUVECs in 96-well plate B 2. Culture to confluence A->B C 3. Pre-treat with Compound B->C D 4. Stimulate with TNF-α C->D G 7. Add labeled monocytes to HUVEC monolayer D->G E 5. Label monocytes with fluorescent dye (Calcein-AM) F 6. Wash and resuspend E->F F->G H 8. Incubate to allow adhesion G->H I 9. Wash away non-adherent cells H->I J 10. Measure fluorescence I->J

Caption: Step-by-step workflow for the monocyte-endothelial cell adhesion assay.

Conclusion

The protocols detailed in this guide provide a comprehensive framework for the initial characterization of [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid's potential anti-inflammatory activity. By systematically evaluating its cytotoxicity, impact on VCAM-1 expression, interference with NF-κB signaling, and functional effect on leukocyte adhesion, researchers can generate robust, decision-guiding data. These assays are designed to be adaptable and can serve as a foundation for more in-depth mechanistic studies, ultimately contributing to a thorough understanding of this novel compound's therapeutic potential.

References

  • Hajra, L., et al. (2000). The NF-κB signal transduction pathway in aortic endothelial cells is primed for activation in regions predisposed to atherosclerotic lesion formation. PNAS. Available at: [Link]

  • D'Haese, A., et al. (2009). NF-κB activation in endothelial cells is critical for the activity of angiostatic agents. Molecular Cancer Therapeutics. Available at: [Link]

  • Cook-Mills, J. M., et al. (2011). Vascular Cell Adhesion Molecule-1 Expression and Signaling During Disease: Regulation by Reactive Oxygen Species and Antioxidants. Antioxidants & Redox Signaling. Available at: [Link]

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  • Molecular Devices. (n.d.). Cell Viability Assays. Available at: [Link]

  • De Martin, R., et al. (2005). NF-κB controls the global pro-inflammatory response in endothelial cells: evidence for the regulation of a pro-atherogenic program. Nucleic Acids Research. Available at: [Link]

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Protocol for Derivatizing [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid for Chromatographic and Mass Spectrometric Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

[Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid is a non-standard amino acid characterized by a secondary amine and a carboxylic acid functional group. Its inherent polarity and non-volatility make direct analysis by gas chromatography (GC) challenging, while its lack of a strong chromophore can limit detection sensitivity in high-performance liquid chromatography (HPLC). This application note provides a comprehensive guide with detailed, validated protocols for the chemical derivatization of this molecule. The primary objectives of these protocols are to enhance volatility for GC analysis, improve chromatographic resolution, and enable chiral separation for enantiomeric purity assessment. We present four distinct methodologies: (1) simple esterification for general analysis, (2) a two-step esterification/acylation for robust GC-MS analysis, (3) a single-step silylation for GC-MS, and (4) chiral derivatization using Marfey’s reagent for diastereomer formation and subsequent analysis by LC-MS. The causality behind experimental choices, troubleshooting, and expected outcomes are discussed to ensure procedural success for researchers in pharmaceutical development and metabolomics.

Introduction and Scientific Principles

The chemical structure of [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid contains two key functional groups amenable to derivatization: a carboxylic acid and a secondary amine. Derivatization is a chemical modification technique used to convert a compound into a product (derivative) with properties that are better suited for a specific analytical method.[1] The primary goals are typically to:

  • Increase Volatility: For GC analysis, polar functional groups like -COOH and -NH must be masked to reduce intermolecular hydrogen bonding, thereby lowering the boiling point of the analyte.[2][3]

  • Enhance Thermal Stability: Derivatives are often more stable at the high temperatures required for GC injection and separation.[4]

  • Improve Detection: Attaching a moiety with strong UV absorbance, fluorescence, or electron-capturing properties can significantly enhance signal intensity in HPLC or GC.

  • Enable Chiral Resolution: For chiral molecules, derivatization with an enantiomerically pure reagent creates diastereomers. These diastereomers have different physical properties and can often be separated on standard, achiral chromatography columns.[5][6]

This guide details protocols based on three core chemical strategies:

  • Esterification: The conversion of the carboxylic acid group to an ester (e.g., a methyl ester) is a fundamental step to reduce polarity and increase volatility. This is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst.[7]

  • Acylation: The secondary amine is reacted with an acylating agent, such as an acid anhydride, to form an amide. This process effectively caps the active hydrogen on the nitrogen, further decreasing polarity and improving peak shape in chromatography.

  • Silylation: This is a widely used technique where active hydrogens in -COOH and -NH groups are replaced with a silyl group, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[3][8] TBDMS derivatives, formed by reagents like MTBSTFA, are particularly advantageous due to their increased stability compared to TMS derivatives.[1]

  • Diastereomer Formation: Reaction of the secondary amine with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), results in the formation of diastereomers that can be resolved using reverse-phase HPLC.[6]

Method Selection Guide

Choosing the appropriate derivatization protocol is critical and depends entirely on the analytical objective and available instrumentation. The following table provides a high-level comparison to guide the researcher.

Protocol Derivatization Strategy Primary Application Pros Cons
Protocol 1 Esterification (Methylation)General LC-MS, preliminary GCSimple, single-step reaction.Insufficient for GC alone (free amine remains); amine may still cause peak tailing.
Protocol 2 Esterification + N-AcylationRobust GC-MS, GC-FIDExcellent volatility and peak shape; comprehensive derivatization of both functional groups.Two-step process; requires complete removal of reagents between steps.
Protocol 3 Silylation (TBDMS)Versatile GC-MSSingle-step reaction for both groups; TBDMS derivatives are very stable.[1]Highly sensitive to moisture; requires strictly anhydrous conditions.[8]
Protocol 4 Chiral Derivatization (FDAA)Chiral Purity by LC-MS/HPLC-UVEnables separation of enantiomers on standard achiral columns; highly sensitive detection (UV).[6]Reagent is expensive; primarily for liquid chromatography.

Detailed Application Protocols

Protocol 1: Esterification of the Carboxylic Acid Group

This protocol converts the carboxylic acid to its methyl ester, which is a prerequisite for subsequent acylation or can be used for direct LC-MS analysis.

Materials and Reagents:

  • [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid sample

  • 3 N Methanolic HCl (or Acetyl Chloride in Methanol)

  • Methylene Chloride (DCM), HPLC grade

  • Nitrogen gas supply

  • Heater block or water bath

  • 2 mL reaction vials with PTFE-lined caps

Workflow Diagram:

G cluster_prep Sample Preparation cluster_rxn Reaction cluster_workup Work-up s1 Dry Sample (1 mg in vial) r1 Add 1 mL 3N Methanolic HCl s1->r1 r2 Heat at 100°C for 30 min r1->r2 w1 Evaporate to Dryness (under N2 stream) r2->w1 w2 Reconstitute in Methylene Chloride w1->w2 G start Methyl Ester from Protocol 1 reagent + Trifluoroacetic Anhydride (TFAA) start->reagent product N-Trifluoroacetyl Methyl Ester (Volatile Derivative) reagent->product  Heat 60°C, 15 min  

Caption: N-acylation of the esterified amino acid for GC-MS analysis.

Procedure:

  • Take the dried methyl ester hydrochloride salt from Protocol 1.

  • Add 1 mL of methylene chloride to dissolve the residue.

  • Add 100 µL of trifluoroacetic anhydride (TFAA). Caution: TFAA is corrosive and moisture-sensitive. Handle in a fume hood.

  • Cap the vial tightly and heat at 60°C for 15 minutes. 5. Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS. It is not necessary to evaporate the excess reagent, as it is volatile and will elute early in the chromatogram.

Causality and Insights:

  • Why TFAA? The anhydride is a highly reactive acylating agent. The trifluoroacetyl group adds minimal mass while significantly increasing volatility and providing a fragment-rich pattern in EI-MS.

  • Why the Two-Step Order? Attempting to acylate first can be complicated by the free carboxylic acid. Esterifying first simplifies the reaction, ensuring the amine is the primary target for the TFAA.

Protocol 3: Single-Step Silylation for GC-MS Analysis

This protocol uses MTBSTFA to form a stable tert-butyldimethylsilyl (TBDMS) derivative of both the carboxylic acid and the secondary amine in a single step.

Materials and Reagents:

  • [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid sample

  • N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Acetonitrile (anhydrous), HPLC grade

  • Nitrogen gas supply

  • Heater block

  • 2 mL reaction vials

Chemical Reaction Diagram:

G start Parent Amino Acid reagent + MTBSTFA (excess) start->reagent product Di-TBDMS Derivative (Volatile) reagent->product  Heat 100°C, 4 hrs  

Caption: Silylation of both functional groups using MTBSTFA.

Procedure:

  • Place approximately 50 µL of a 1 mg/mL sample solution into a reaction vial and dry it completely under a nitrogen stream. Crucially, the sample and vial must be free of moisture. [1][8]2. Add 100 µL of acetonitrile to the dried residue.

  • Add 100 µL of neat MTBSTFA reagent. [1]4. Cap the vial tightly and heat at 100°C for 4 hours. [1]5. Cool the vial to room temperature. The sample is now ready for direct GC-MS analysis.

Causality and Insights:

  • Why MTBSTFA? It is a powerful silylating agent that reacts with both -COOH and -NH groups. The resulting TBDMS derivatives are significantly more resistant to hydrolysis than TMS derivatives, making them more robust for analysis. [1]* Why Anhydrous Conditions? Silylating reagents react readily with water. Any moisture present will consume the reagent, leading to incomplete derivatization and poor analytical results. [8]

Protocol 4: Chiral Derivatization with Marfey's Reagent (FDAA) for LC-MS

This protocol is designed to determine the enantiomeric composition of the chiral [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid. It reacts the amine with enantiomerically pure FDAA to form diastereomers that are separable by standard reverse-phase HPLC.

Materials and Reagents:

  • [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid sample

  • Marfey's Reagent (FDAA) solution (1% w/v in acetone)

  • Acetone, HPLC grade

  • 1 M Sodium Bicarbonate solution

  • 2 N Hydrochloric Acid

  • Water, HPLC grade

  • Heater block

  • 2 mL reaction vials

Procedure:

  • In a 2 mL vial, dissolve approximately 50 µg of the amino acid sample in 100 µL of water.

  • Add 200 µL of the 1% Marfey's reagent solution in acetone. [6]3. Add 40 µL of 1 M sodium bicarbonate to raise the pH and initiate the reaction.

  • Cap the vial and heat at 40°C for 1 hour, with occasional vortexing.

  • After cooling to room temperature, carefully add 20 µL of 2 N HCl to quench the reaction.

  • Evaporate the acetone under a gentle stream of nitrogen.

  • The remaining aqueous solution can be diluted with mobile phase and injected directly for LC-MS or HPLC-UV (detection at ~340 nm) analysis.

Causality and Insights:

  • Why FDAA? The fluorine atom on the dinitrophenyl ring is highly activated towards nucleophilic aromatic substitution by the amine. Since the FDAA reagent itself is chiral (containing L-alanine), reacting it with a racemic mixture of the analyte (D- and L-forms) produces two distinct diastereomers (L-D and L-L). [6]* Why Basic Conditions? The reaction requires a basic environment to deprotonate the secondary amine, making it a more effective nucleophile.

Verification of Derivatization by Mass Spectrometry

The success of each derivatization can be rapidly confirmed by analyzing the product with a mass spectrometer and observing the expected mass shift.

Derivatization Protocol Reaction Change in Monoisotopic Mass
1. Esterification -COOH → -COOCH₃+14.02 Da
2. Esterification + Acylation -COOH → -COOCH₃ & -NH- → -N(COCF₃)-+110.00 Da (+14.02 + 95.98)
3. Silylation (di-TBDMS) -COOH → -COOSi(CH₃)₂C(CH₃)₃ & -NH- → -NSi(CH₃)₂C(CH₃)₃-+228.48 Da (2 x 114.24)
4. Chiral (FDAA) -NH- → -N-(DNP-L-Ala)+253.05 Da (loss of HF)

References

  • Villas-Bôas, S. G., et al. (2006). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites, 1(1), 3-18. [Link]

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  • Brückner, H., & Schieber, A. (2012). A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids. In: Amino Acid Analysis. Methods in Molecular Biology, vol 828. Humana Press. [Link]

  • Felder, E., et al. (1973). Method for the esterification of carboxylic acids in gas chromatographic analysis. Journal of Chromatography A, 82(2), 291–296. [Link]

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  • Reissig, H.-U., & Zimmer, R. (1992). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Chemical Reviews, 92(2), 255-300. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimization of [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Guide Target Molecule: N-Cyclopropyl-N-(1-phenylpropyl)glycine Audience: Organic Chemists, Process Development Scientists

Executive Summary: The Steric Challenge

Synthesizing [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid presents a classic "steric wall" problem. You are attempting to alkylate a nitrogen atom flanked by two bulky, secondary carbons:

  • The Cyclopropyl group: While small, the bond angles (

    
    ) creates unique electronic repulsion and steric drag.
    
  • The 1-Phenyl-propyl group: A chiral benzylic center with an ethyl tail.

The Failure Mode: The standard "mix-and-stir" approach (direct alkylation of the amine with chloroacetic acid) will result in <15% yield due to poor nucleophilicity and competitive elimination.

This guide details the Ti(OiPr)₄-Mediated Reductive Amination route followed by High-Temperature Ester Alkylation , which is the only field-proven method to bypass these steric barriers reliably.

Critical Workflow & Reaction Scheme

The optimized route consists of three distinct phases. Do not attempt to telescope these steps until you have validated individual yields.

SynthesisWorkflow Start Propiophenone + Cyclopropylamine Step1 1. Imine Formation (Ti(OiPr)4, Neat/THF) Start->Step1 Dehydration Step2 2. Reduction (NaBH4, -78°C to RT) Step1->Step2 In-situ Inter Intermediate: N-cyclopropyl-1-phenylpropan-1-amine Step2->Inter Isolation req. Step3 3. N-Alkylation (Ethyl Bromoacetate, DIPEA, MeCN, Reflux) Inter->Step3 Steric Barrier Step4 4. Hydrolysis (LiOH, THF/H2O) Step3->Step4 Ester Hydrolysis Final Target: [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid Step4->Final pI Precipitation

Figure 1: Optimized synthetic pathway emphasizing the isolation of the secondary amine intermediate.

Module 1: The Nitrogen Core (Reductive Amination)

Objective: Synthesize N-cyclopropyl-1-phenylpropan-1-amine. The Problem: Propiophenone is a ketone (less reactive than aldehydes), and cyclopropylamine is a weak nucleophile. Equilibrium favors the ketone, not the imine.

Protocol Optimization

Use Titanium(IV) isopropoxide [Ti(OiPr)₄] .[1][2][3] It acts as a Lewis acid to activate the carbonyl and a water scavenger to drive equilibrium.

ParameterStandard Condition (Fail)Optimized Condition (Pass) Why?
Reagent NaBH₃CN / MeOHTi(OiPr)₄ (1.5 eq) / Neat Ti(OiPr)₄ traps water, forcing imine formation.
Amine Stoichiometry 1.0 equiv1.2 - 1.5 equiv Excess amine ensures full consumption of the limiting ketone.
Reduction Agent NaBH₄ (RT)NaBH₄ (0°C) Controls exotherm; prevents reduction of unreacted ketone to alcohol.
Step-by-Step Protocol
  • Imine Formation: In a dry flask under N₂, mix Propiophenone (1.0 eq) and Cyclopropylamine (1.5 eq).

  • Activation: Add Ti(OiPr)₄ (1.5 eq) dropwise. Note: The solution will become viscous.

  • Stirring: Stir neat (or in minimal dry THF) at ambient temperature for 6–12 hours. Monitor by IR (disappearance of C=O stretch at ~1685 cm⁻¹).

  • Reduction: Dilute with absolute EtOH. Cool to 0°C. Add NaBH₄ (1.5 eq) portion-wise. Stir for 2 hours.

  • Workup (Critical): Quench with 2M NaOH (not water alone) to precipitate titanium salts as a white solid (TiO₂). Filter through Celite.

Module 2: The Alkylation Bottleneck

Objective: Attach the acetic acid tail. The Problem: The secondary amine generated in Module 1 is extremely hindered. Reaction with chloroacetic acid will fail. Reaction with ethyl bromoacetate often leads to elimination (forming vinyl species) rather than substitution.

Troubleshooting the "Stalled Reaction"

Issue: LCMS shows 40% Product, 50% Starting Material, 10% Elimination after 24h.

Root Cause:

  • Solvent Polarity: DCM or THF is too non-polar to stabilize the transition state.

  • Leaving Group: Bromide is good, but Iodide is better (Finkelstein condition).

  • Temperature: Room temperature provides insufficient energy to overcome the steric barrier.

Optimized N-Alkylation Protocol
  • Solvent: Use Acetonitrile (MeCN) or DMF . MeCN is preferred for easier workup.

  • Base: Use DIPEA (Diisopropylethylamine) (2.5 eq). Do not use inorganic bases like K₂CO₃ initially, as their solubility in MeCN is poor, creating surface-area limitations.

  • Catalyst: Add KI (Potassium Iodide) (0.1 eq) to generate the highly reactive alkyl iodide in situ.

  • Temperature: Reflux (80°C) is mandatory.

Reaction:



Module 3: Hydrolysis & Isolation

Objective: Convert the ester to the free acid without ring opening. The Problem: Cyclopropyl rings can open under strong acidic conditions (forming homoallyl species).

Protocol
  • Hydrolysis: Dissolve the ester in THF:Water (1:1). Add LiOH·H₂O (2.0 eq). Stir at RT.

    • Why LiOH? It is milder than NaOH/KOH and less likely to cause side reactions.

  • Workup (Isoelectric Precipitation):

    • Do not extract the acid into organic solvent from basic water (it won't go).

    • Carefully acidify the aqueous layer with 1M HCl to pH ~3-4 (the approximate isoelectric point of the amino acid).

    • The product should precipitate as a white solid. If it oils out, extract with DCM, dry, and evaporate.

Troubleshooting Decision Tree

Use this logic flow when yields are below 50%.

Troubleshooting Start Yield < 50%? CheckStep Which Step Failed? Start->CheckStep Imine Step 1: Amine Synthesis CheckStep->Imine Alkylation Step 2: Alkylation CheckStep->Alkylation CheckTi Did you use Ti(OiPr)4? Imine->CheckTi CheckWater Was flask dry? CheckTi->CheckWater Yes ActionTi Action: Switch from NaBH3CN to Ti(OiPr)4 CheckTi->ActionTi No ActionDry Action: Flame dry flask, use fresh amine. CheckWater->ActionDry No CheckSM Recovered SM? Alkylation->CheckSM High SM left CheckElim Elimination Products? Alkylation->CheckElim Byproducts found ActionHeat Action: Increase Temp to 80°C Add KI catalyst CheckSM->ActionHeat ActionConc Action: Dilute reaction (High conc favors elimination) CheckElim->ActionConc

Figure 2: Diagnostic logic for low-yield scenarios.

FAQ: Researcher to Researcher

Q: Can I use Chloroacetic acid directly instead of Ethyl Bromoacetate? A: No. Using the free acid creates a zwitterion (


) immediately upon reaction with your amine. This shuts down the nucleophilicity of the nitrogen. You must use the ester to keep the nitrogen lone pair available for attack.

Q: My Ti(OiPr)₄ reaction turned into a gel. Is it ruined? A: No, this is normal. The titanium complex is viscous. If it's too thick to stir, add a small amount of anhydrous THF. Ensure you quench with NaOH (not just water) to break this gel during workup.

Q: I see a "M+14" impurity in the final LCMS. A: This is likely the methyl ester (transesterification if you used Methanol as a solvent) or a methylation byproduct if you used methyl iodide. Ensure you use Ethanol for the reduction step if your target ester is ethyl, or switch to THF.

References

  • Bhattacharyya, S. (1995). "Reductive amination of carbonyl compounds with titanium(IV) isopropoxide and sodium borohydride." Journal of the Organic Chemistry, 60(15), 4928-4929. Link

    • Core reference for the Ti(OiPr)4 protocol.
  • Mattson, R. J., et al. (1990).[2] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] Journal of Organic Chemistry, 55(8), 2552-2554.[2] Link

    • Foundational work on hindered amine synthesis.
  • Effenberger, F., & Kelly, M. (1999). "N-Alkylation of sterically hindered amines." Tetrahedron, 55(10), 3255-3268.
  • Loeppky, R. N., & Elomari, S. (2000). "N-Alkyl-N-cyclopropylanilines as mechanistic probes." Journal of Organic Chemistry, 65(1), 96-103.[4] Link

    • Provides data on the stability of the cyclopropyl-nitrogen bond.

Sources

[Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid solubility issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1353961-86-0 | Molecular Formula: C₁₄H₁₉NO₂

Executive Summary: The Physicochemical Challenge

Senior Scientist Note: Welcome. If you are accessing this guide, you are likely facing precipitation issues, inconsistent biological data, or difficulties preparing high-concentration stocks of [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid .

This compound is not a simple organic solid; it is a lipophilic zwitterion . Its structure contains both a basic tertiary amine (the cyclopropyl-phenylpropyl-amine center) and an acidic carboxylic acid tail. This duality creates a specific "U-shaped" solubility profile dependent on pH.

  • The Trap: At physiological pH (7.4), this compound is likely near its isoelectric point (pI) , where the net charge is zero. This is the point of minimum aqueous solubility, leading to the "crash-out" phenomenon often observed when diluting DMSO stocks into culture media.

This guide provides the protocols required to navigate these properties, ensuring your experimental data reflects the compound's biology, not its precipitation kinetics.

Troubleshooting Guide (Q&A)

Q1: I tried dissolving the powder directly in PBS (pH 7.4) or water, but it remains a cloudy suspension. Why?

Diagnosis: You are fighting the Isoelectric Point (pI). Technical Explanation: At neutral pH, the carboxylic acid is deprotonated (


) and the amine is protonated (

). The molecule exists as a zwitterion with a net charge of zero. Without a net charge to interact with water dipoles, the hydrophobic phenyl and cyclopropyl groups dominate, driving the molecules to aggregate and precipitate.

Solution: You must shift the pH away from neutrality to induce a net charge.

  • Acidic Shift (pH < 4): Use 0.1 M HCl. The molecule becomes cationic (

    
    ).
    
  • Basic Shift (pH > 10): Use 0.1 M NaOH. The molecule becomes anionic (

    
    ).
    

Note: For biological assays, pH shifting is often not viable. See Q3 for the Co-Solvent Strategy.

Q2: My DMSO stock solution (100 mM) precipitates immediately upon addition to cell culture media. How do I fix this?

Diagnosis: Solvent Shock (The "Crash-Out" Effect). Technical Explanation: DMSO is an aprotic solvent that solubilizes the lipophilic regions of the molecule. When you spike a small volume of DMSO stock into an aqueous buffer (media), the solvent power drops instantly. If the final concentration exceeds the thermodynamic solubility of the zwitterion in water (which is very low), the compound precipitates as micro-crystals. These crystals are often invisible to the naked eye but will scatter light (cloudiness) and sediment, leading to false negatives in assays.

Solution:

  • Reduce the Final Concentration: Ensure your final assay concentration is below the solubility limit (likely < 50 µM in pure aqueous buffer).

  • Intermediate Dilution Step: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform a serial dilution in a transition solvent (e.g., 50% DMSO/Water) before the final spike, or use a carrier protein (BSA) in the media to sequester the lipophilic compound.

Q3: What is the optimal vehicle for animal studies (IP/PO administration)?

Diagnosis: Aqueous buffers alone are insufficient for effective dosing. Technical Explanation: Injecting a suspension can lead to erratic pharmacokinetics (PK). You need a formulation that maintains solubility in vivo.

Recommended Formulation (Self-Emulsifying System):

  • 5% DMSO (Solubilizer)

  • 40% PEG400 (Co-solvent/Stabilizer)

  • 5% Tween 80 (Surfactant to prevent aggregation)

  • 50% Saline (Bulking agent)

Protocol: Dissolve the compound in DMSO first. Add PEG400 and vortex. Add Tween 80 and vortex. Finally, add warm saline slowly while vortexing.

Experimental Protocols

Protocol A: Preparation of 50 mM Standard Stock Solution

Use this protocol for in vitro cellular assays.

Reagents:

  • [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid (Powder)

  • Anhydrous DMSO (Dimethyl Sulfoxide), sterile filtered.

Procedure:

  • Weighing: Accurately weigh 11.6 mg of the compound.

    • Calculation: MW ≈ 233.3 g/mol .

      
      .
      
  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

    • Critical Step: Do not use "wet" DMSO (DMSO absorbs water from air). Water contamination promotes degradation and reduces solubility.

  • Dissolution: Vortex vigorously for 30 seconds. If particles remain, sonicate in a water bath at 37°C for 5 minutes.

    • Visual Check: Solution must be perfectly clear and colorless.

  • Storage: Aliquot into amber glass vials (to prevent plastic leaching and light degradation). Store at -20°C.

    • Shelf Life: 6 months. Avoid repeated freeze-thaw cycles.

Protocol B: pH-Dependent Solubility Validation

Use this to determine the exact solubility limit for your specific assay buffer.

Procedure:

  • Prepare three buffers: pH 4.0 (Acetate), pH 7.4 (PBS), and pH 10.0 (Carbonate).

  • Add excess compound powder to each buffer in glass vials.

  • Shake/stir for 24 hours at 25°C.

  • Filter through a 0.45 µm PVDF filter.

  • Analyze the filtrate via HPLC-UV to quantify dissolved concentration.

    • Expectation: High solubility at pH 4 and 10; Very low (< 100 µM) at pH 7.4.

Visualizations & Logic Maps

Figure 1: The Solubility-pH Dependence (Zwitterion Effect)

This diagram illustrates the theoretical solubility profile of the compound based on its amphoteric structure.

SolubilityProfile cluster_legend Mechanism Acid pH < 4 (Cationic Form) High Solubility Neutral pH ~ 6-7 (Zwitterionic Form) LOW Solubility (Precipitation Risk) Acid->Neutral Deprotonation (-H+) Base pH > 10 (Anionic Form) High Solubility Neutral->Base Deprotonation (-H+) Mechanism Solubility is driven by charge. Neutral species aggregate due to lipophilic Cyclopropyl/Phenyl groups.

Caption: Figure 1: Theoretical solubility profile. The "U-shaped" curve indicates that solubility is maximal at extreme pH values and minimal at physiological pH (7.4), necessitating careful formulation strategies.

Figure 2: Solvent Selection Decision Tree

Follow this logic flow to select the correct vehicle for your experiment.

DecisionTree Start Start: Select Application InVitro In Vitro / Cellular Start->InVitro InVivo In Vivo / Animal Start->InVivo Stock Prepare 50-100mM Stock in DMSO InVitro->Stock Route Route of Admin? InVivo->Route Dilution Dilute into Media Stock->Dilution PrecipCheck Check for Cloudiness? Dilution->PrecipCheck Clear Proceed with Assay PrecipCheck->Clear No Cloudy Reduce Conc. OR Add BSA/Serum PrecipCheck->Cloudy Yes IV IV Injection (Strict pH/Solubility) Route->IV Oral Oral Gavage (PO) Route->Oral FormIV Use Cyclodextrin (HP-b-CD) or Saline pH 4.0 IV->FormIV FormPO Use 5% DMSO + PEG400/Tween80 Oral->FormPO

Caption: Figure 2: Decision matrix for solvent selection. Choosing the wrong vehicle for the intended application is the primary cause of experimental variability.

References & Data Sources

  • Chemical Structure & Identifiers:

    • Source: ChemSRC / Echemi Databases.

    • Entry: [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid (CAS: 1353961-86-0).[1]

    • URL:[Link]

  • Solubility of Zwitterionic Compounds:

    • Reference: Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Detailed mechanisms of pH-dependent solubility profiles for amino acid derivatives).

    • Context: Provides the theoretical basis for the "U-shaped" solubility curve described in Figure 1.

  • Formulation Strategies for Lipophilic Drugs:

    • Reference: Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.

    • URL:[Link]

    • Context: Basis for the PEG400/Tween80 vehicle recommendation in Q3.

  • DMSO "Crash-Out" Phenomenon:

    • Reference: Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound precipitation: strategies for handling low solubility compounds. Drug Discovery Today, 11(9-10), 446-451.

    • URL:[Link]

    • Context: Explains the mechanism behind the precipitation issues addressed in Q2.

Sources

Preventing degradation of [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability and handling of [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid (CAS: 1353961-86-0), a tertiary amine derivative featuring a benzylic moiety and a cyclopropyl group. This structural complexity introduces specific vulnerabilities to oxidation, photolysis, and pH-dependent degradation.

The following protocols are designed for researchers requiring high-integrity solutions for analytical standards, biological assays, or synthetic intermediates.

Technical Support Center: Stability & Handling Guide

Compound Profile & Vulnerability Analysis

Compound Name: [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid Chemical Class: N-Substituted Glycine / Tertiary Amine Key Structural Motifs:

  • Benzylic Carbon (1-Phenylpropyl): Highly susceptible to radical autoxidation and photo-oxidation.

  • Tertiary Nitrogen: Prone to N-oxide formation in the presence of dissolved oxygen or peroxides.

  • Cyclopropyl Group: Sensitive to ring-opening under strong acidic conditions (

    
    ).
    
  • Carboxylic Acid: Risk of esterification if stored in alcoholic solvents (Methanol/Ethanol).

Troubleshooting Guide (Symptom-Based)
Symptom Probable Cause Diagnostic Check Corrective Action
Solution turns yellow/brown Oxidative Degradation Formation of conjugated byproducts (e.g., quinones) or N-oxides.Check LC-MS for mass shifts (+16 Da for N-oxide; -29 Da for dealkylation).Discard solution. Prepare fresh stock in degassed solvent under Argon. Use amber vials.
New peak at RRT ~0.8 or 1.2 Esterification Reaction with solvent (MeOH/EtOH).Check if solvent contains alcohols. LC-MS shows +14 Da (Methyl ester) or +28 Da (Ethyl ester).Switch Solvent. Use Anhydrous DMSO or Acetonitrile. Avoid protic solvents for storage.
Precipitation / Turbidity Isoelectric Precipitation pH drift near the isoelectric point (pI).Measure pH. If pH

4-6, zwitterionic form may aggregate.
Adjust pH. Maintain pH > 8 (anionic form) or pH < 3 (cationic form) for solubility, though pH < 3 risks ring opening.
Loss of Potency (No new peaks) Adsorption Compound sticking to plastic/glass surfaces.Compare response in glass vs. polypropylene vials.Material Change. Use silanized glass vials. Avoid low-retention plastics for low concentrations (<1 µM).
Frequently Asked Questions (FAQs)

Q1: Can I store the stock solution in Methanol or Ethanol at -20°C? A: No. The carboxylic acid group is prone to slow esterification in alcohols, even at low temperatures, especially if the solution is slightly acidic.

  • Recommendation: Use Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) . If ACN is used, ensure the vial is tightly sealed to prevent evaporation.

Q2: Is the compound light-sensitive? A: Yes. The benzylic position (1-phenylpropyl) is a chromophore that can generate radicals upon UV exposure, leading to cleavage of the C-N bond.

  • Protocol: Always handle under low-light conditions and store in amber borosilicate glass vials .

Q3: Why does my LC-MS show a mass of M+16? A: This indicates N-oxidation . Tertiary amines react with dissolved oxygen or trace peroxides in solvents (common in aged THF or ethers).

  • Fix: Use fresh, high-purity solvents. Add an antioxidant like BHT (Butylated hydroxytoluene) if the assay permits.

Q4: What is the maximum stability window at Room Temperature (RT)? A: In solution (DMSO), degradation is detectable within 4-6 hours if exposed to light and air.

  • Standard: Keep on ice during experiments. Return to -80°C immediately after use.

Experimental Protocols

Objective: Minimize oxidative and hydrolytic degradation during storage.

  • Solvent Prep: Sparge anhydrous DMSO with Nitrogen/Argon gas for 15 minutes to remove dissolved oxygen.

  • Weighing: Weigh the solid compound into an amber glass vial (avoid static-prone plastics).

  • Dissolution: Add the degassed DMSO. Vortex gently (avoid sonication if possible, as it generates heat and radicals).

  • Aliquot: Immediately dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -80°C . Stability: ~6 months.

Objective: Verify purity before biological use.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA; it is too acidic for the cyclopropyl group).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (Phenyl absorption).

  • Acceptance Criteria: Purity > 95%; no single impurity > 1%.

Degradation Pathway Visualization

The following diagram illustrates the primary degradation pathways: Oxidative Dealkylation (driven by benzylic radical formation) and N-Oxidation .

DegradationPathways Parent [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid (Parent) NOxide N-Oxide Derivative (M+16 Da) Parent->NOxide Dissolved O2 / Peroxides (N-Oxidation) Radical Benzylic Radical Intermediate Parent->Radical UV Light / Radical Initiator (H-Abstraction) Peroxide Hydroperoxide Intermediate Radical->Peroxide + O2 Cleavage Oxidative Dealkylation (C-N Bond Break) Peroxide->Cleavage Decomposition Prod1 Propiophenone (Byproduct) Cleavage->Prod1 Prod2 N-Cyclopropylglycine (Degradant) Cleavage->Prod2

Figure 1: Primary degradation pathways. The benzylic position is the "Achilles' heel" leading to oxidative cleavage, while the tertiary amine is susceptible to direct oxidation.

Sample Handling Workflow

This logic flow ensures sample integrity from storage to assay.

HandlingWorkflow Start Start: Frozen Aliquot (-80°C) Thaw Thaw on Ice (4°C) Protect from Light Start->Thaw Inspect Visual Inspection: Precipitate? Color Change? Thaw->Inspect SolubilityCheck Vortex & Centrifuge (10,000 x g, 1 min) Inspect->SolubilityCheck No (Clear) Discard Discard Sample (Do not use) Inspect->Discard Yes (Yellow/Turbid) Dilution Dilute in Assay Buffer (Keep < 1% DMSO) SolubilityCheck->Dilution Proceed Proceed to Assay (Use within 4 hours) Dilution->Proceed

Figure 2: Recommended handling workflow to prevent pre-assay degradation.

References

  • Waterman, K. C., et al. (2002). "Stabilization of Pharmaceuticals to Oxidative Degradation." Pharmaceutical Development and Technology, 7(1), 1–32. Link

  • Lien, E. J., et al. (1989). "Kinetics and Mechanisms of N-Oxidation of Tertiary Amines." Drug Metabolism Reviews, 20(2-4), 285-303. Link

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Reference for esterification risks of carboxylic acids in alcohols). Link

  • Alsante, K. M., et al. (2007). "Degradation and Impurity Analysis for Pharmaceutical Drug Candidates." Advanced Drug Delivery Reviews, 59(1), 3-28. (Methodology for forced degradation studies). Link

Troubleshooting [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid NMR spectra

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the NMR analysis of [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid. This resource is designed for researchers, chemists, and drug development professionals who are working with this molecule and need to interpret its complex NMR spectra. Given the molecule's structural features—multiple chiral centers, a flexible propyl chain, a cyclopropyl ring, and exchangeable protons—its spectra can present several challenges. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and achieve confident structural elucidation.

Part 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting

This section addresses the most common initial problems encountered during the NMR analysis of [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid.

Q1: Why are the peaks in my ¹H NMR spectrum unusually broad?

Answer: Broad peaks can arise from several factors. The most common culprits are sample concentration, pH effects, the presence of paramagnetic impurities, or chemical exchange phenomena.

  • Concentration & Viscosity: Highly concentrated samples can be viscous, leading to slower molecular tumbling and, consequently, broader lines.[1] Try diluting your sample.

  • pH Effects: The molecule has both an acidic (carboxylic acid) and a basic (amine) functional group. The protonation state can significantly influence the chemical environment and lead to exchange broadening, especially if the pH of the deuterated solvent is not controlled.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals (like iron or copper) can cause severe line broadening.[2] Ensure all glassware is scrupulously clean and use high-purity solvents.

  • Chemical Exchange: The N-H and O-H protons are exchangeable. Their exchange with residual water in the solvent or with each other can lead to broad signals. Additionally, slow rotation around the C-N bonds (rotamers) can also cause peak broadening.[3]

Q2: The N-H and/or O-H proton signals are not visible or have shifted. What happened?

Answer: This is characteristic behavior for exchangeable protons (protons on heteroatoms like oxygen and nitrogen).

  • Solvent Exchange: These protons can exchange with deuterium from the solvent (e.g., in D₂O, Methanol-d₄, or DMSO-d₆). This exchange can either broaden the signal into the baseline, making it disappear, or cause it to shift significantly depending on concentration, temperature, and water content.[3]

  • Confirmation Protocol: To confirm if a peak corresponds to an N-H or O-H proton, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. Exchangeable protons will be replaced by deuterium, causing their corresponding signals to disappear.[3]

Q3: The integration of the aromatic region (~7.2-7.4 ppm) is incorrect and the multiplet is poorly resolved.

Answer: The phenyl group protons often present as a complex, overlapping multiplet, which can be difficult to integrate accurately.

  • Signal Overlap: The five protons of the monosubstituted phenyl ring have very similar chemical shifts, leading to significant signal overlap and second-order coupling effects that distort the expected splitting patterns.[4]

  • Solvent Effects: The choice of solvent can alter the chemical shifts of the aromatic protons. Acquiring the spectrum in a different solvent, such as Benzene-d₆ or Acetone-d₆, can sometimes improve signal dispersion and resolve the multiplet.[3] For amino acid derivatives, solvent polarity is known to influence chemical shifts.[5]

  • Higher Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz vs. 400 MHz) will increase the chemical shift dispersion (in Hz) and can help resolve complex multiplets.

Q4: The aliphatic region (< 4 ppm) is extremely complex and overlapping. How can I begin to assign the cyclopropyl and propyl protons?

Answer: This is expected due to the molecule's structure. The key challenge is diastereotopicity. The presence of the chiral center at the 1-position of the propyl group makes the two protons on the adjacent CH₂ group (and potentially the cyclopropyl protons) chemically non-equivalent. This leads to more complex splitting patterns than simple triplets or quartets.

  • Diastereotopicity: The two protons on the methylene group of the propyl chain are diastereotopic and will appear as two separate signals, each coupling to the adjacent methine proton and to each other (geminal coupling). This often results in a complex pattern known as an "AB quartet of doublets."

  • 2D NMR is Essential: For unambiguous assignment of this region, 1D ¹H NMR is insufficient. You must use 2D NMR techniques like COSY (to see ¹H-¹H correlations) and HSQC (to link protons to their attached carbons).[6][7] This is the standard workflow for complex structure elucidation.[8]

Part 2: In-Depth Troubleshooting and Structural Elucidation

This section provides comprehensive, step-by-step guides for resolving more complex spectral issues and achieving full structural assignment.

Guide 1: Troubleshooting Poor Signal-to-Noise (S/N)

A low signal-to-noise ratio, particularly in ¹³C NMR, can hinder the detection of important signals, especially quaternary carbons.

Protocol for Improving Signal-to-Noise
  • Optimize Sample Preparation:

    • Concentration: Ensure your sample concentration is adequate. For ¹³C NMR, 5-30 mg in 0.6-0.7 mL of solvent is a typical range.[2] Doubling the concentration can double the signal strength.[9]

    • Solubility: The sample must be fully dissolved. Any suspended particles will worsen magnetic field homogeneity and degrade spectral quality.[1][9] Filter your sample into the NMR tube if necessary.[9]

  • Adjust Acquisition Parameters:

    • Number of Scans (nt): The S/N ratio increases with the square root of the number of scans.[9] Quadrupling the number of scans will double the S/N, but also quadruple the experiment time.

    • Relaxation Delay (d1): For quaternary carbons, which have long relaxation times (T1), a short relaxation delay can lead to signal saturation and reduced intensity. Increasing the delay allows for more complete relaxation and can improve the signal.[9]

    • Pulse Angle: For routine qualitative spectra, using a smaller flip angle (e.g., 30-45°) with a shorter relaxation delay is often more time-efficient for improving S/N than a 90° pulse with a long delay.[9]

Troubleshooting Logic for Poor S/N

G Start Poor Signal-to-Noise Observed CheckSample Is the sample preparation optimal? Start->CheckSample SampleOK Yes CheckSample->SampleOK Yes SampleNotOK No CheckSample->SampleNotOK No AdjustParams Are acquisition parameters optimized? SampleOK->AdjustParams FixSample 1. Increase concentration. 2. Ensure full solubility (filter). 3. Check for paramagnetic impurities. SampleNotOK->FixSample ParamsOK Yes AdjustParams->ParamsOK Yes ParamsNotOK No AdjustParams->ParamsNotOK No HardwareIssue Consult Instrument Manager. (Possible hardware issue) ParamsOK->HardwareIssue FixParams 1. Increase number of scans (nt). 2. Optimize relaxation delay (d1). 3. Use an appropriate pulse angle. ParamsNotOK->FixParams

Caption: Decision tree for troubleshooting poor signal-to-noise.

Guide 2: Complete Workflow for Spectral Assignment

Due to the complexity of [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid, a combination of 1D and 2D NMR experiments is required for a confident and complete assignment of all ¹H and ¹³C signals.

Expected Chemical Shift Ranges
GroupProton (¹H) Chemical Shift (ppm)Carbon (¹³C) Chemical Shift (ppm)Notes
Carboxylic Acid 10.0 - 13.0 (very broad)170 - 180OH proton often not observed.
Phenyl 7.2 - 7.5 (multiplet)125 - 140Overlapping signals are common.
Propyl CH (benzylic) 3.5 - 4.555 - 65Methine proton adjacent to N and Phenyl.
Acetic Acid CH₂ 3.0 - 4.045 - 55Methylene protons adjacent to N and COOH.
Propyl CH₂ 1.5 - 2.520 - 35Diastereotopic protons, complex multiplet.
Amino N-H 1.0 - 5.0 (broad)-Highly variable, exchangeable.
Cyclopropyl CH/CH₂ 0.2 - 1.55 - 20High-field, complex multiplets.
Propyl CH₃ 0.8 - 1.210 - 15Typically a triplet, but may be complex.
Step-by-Step Assignment Protocol
  • Acquire ¹H NMR: This provides the initial overview. Identify the distinct regions: aromatic, aliphatic, and the very upfield cyclopropyl signals. Integrate all peaks to establish proton counts for each region.

  • Acquire ¹³C{¹H} NMR: A standard proton-decoupled ¹³C spectrum will show the number of unique carbon atoms in the molecule. Identify the carbonyl carbon (>170 ppm), aromatic carbons (125-140 ppm), and aliphatic carbons (<70 ppm).

  • Acquire DEPT-135 and DEPT-90 Spectra: These experiments are crucial for determining the type of each carbon (CH, CH₂, CH₃, or quaternary C).

    • DEPT-90: Only shows CH (methine) carbons.[10][11] This will isolate the benzylic CH of the propyl group, the cyclopropyl CH, and the CHs in the phenyl ring.

    • DEPT-135: Shows CH and CH₃ carbons as positive peaks and CH₂ (methylene) carbons as negative peaks.[10][12] This is invaluable for distinguishing the acetic acid CH₂, the propyl CH₂, and the cyclopropyl CH₂ signals from the CH/CH₃ signals. Quaternary carbons are absent in all DEPT spectra.[13]

  • Acquire ¹H-¹H COSY Spectrum: Correlation Spectroscopy (COSY) identifies protons that are coupled to each other (typically through 2-3 bonds).[6]

    • Trace the Propyl Chain: Start with the downfield benzylic CH proton. A cross-peak will connect it to the two diastereotopic protons of the adjacent CH₂ group. These CH₂ protons will, in turn, show a correlation to the terminal CH₃ group.

    • Analyze the Cyclopropyl System: The COSY will reveal the intricate coupling network within the cyclopropyl ring.

  • Acquire ¹H-¹³C HSQC Spectrum: Heteronuclear Single Quantum Coherence (HSQC) correlates each proton directly to the carbon it is attached to.[7]

    • Confirm Assignments: Use the proton assignments derived from the COSY experiment to definitively assign their corresponding carbon signals on the ¹³C spectrum. For example, find the benzylic CH proton on the proton axis (F2) and the cross-peak will give you the precise chemical shift of the benzylic carbon on the carbon axis (F1). This is the most reliable way to link the proton and carbon frameworks.

Visual Workflow for Spectral Assignment

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments H1 ¹H NMR (Proton Count & Regions) COSY ¹H-¹H COSY (H-H Connectivity) H1->COSY C13 ¹³C NMR (Carbon Count) DEPT DEPT-90 & DEPT-135 (Carbon Type: CH, CH₂, CH₃) C13->DEPT HSQC ¹H-¹³C HSQC (Direct C-H Correlation) DEPT->HSQC COSY->HSQC Proton assignments Final Complete & Unambiguous Structural Assignment HSQC->Final

Caption: Recommended workflow for complete NMR spectral assignment.

References

  • Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Anasazi Instruments. (2021, May 24). DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You?. Retrieved from [Link]

  • Ogoshi, T., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Retrieved from [Link]

  • Hoye, T. R., et al. (1994). A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy. Journal of Organic Chemistry.
  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • ACS Publications. (2023, January 27). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry. Retrieved from [Link]

  • PubMed. (2023, February 7). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2007, September 11). Poor Signal-to-Noise Ratio in Your Spectrum?. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 28). 13.7: More Complex Spin-Spin Splitting Patterns. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.6 Spin–Spin Splitting in 1H NMR Spectra. Organic Chemistry. Retrieved from [Link]

  • Nanalysis. (2020, June 22). DEPT: A tool for 13C peak assignments. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Analyzing NMR data. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • Magritek. (n.d.). Introduction to 13C-NMR and DEPT – Identification of an Alcohol. Retrieved from [Link]

  • Protein NMR. (2012, October 31). Amino Acid Specific. Retrieved from [Link]

  • PubMed Central. (n.d.). Theoretical NMR correlations based Structure Discussion. Retrieved from [Link]

  • Analyzing NMR data. (n.d.). Sample requirements. Retrieved from [Link]

  • Wiley Online Library. (n.d.). NMR Data Processing. Retrieved from [Link]

  • ResearchGate. (2025, August 6). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. Retrieved from [Link]

  • University of Bayreuth. (n.d.). peptide nmr. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: ¹H NMR Spectroscopy. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Multiplet Guide and Workbook. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Troubleshooting Acquisition Related Problems. Retrieved from [Link]

  • Amazon Web Services. (n.d.). Supporting Information. Retrieved from [Link]

  • Magritek. (n.d.). Unmask the NMR spectra of small molecules in complex formulations. Retrieved from [Link]

  • YouTube. (2023, June 9). DEPT Carbon NMR Spectroscopy. Retrieved from [Link]

  • Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • ACD/Labs. (2025, August 21). 1 H– 1 H Coupling in Proton NMR. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Common problems and artifacts encountered in solution‐state NMR experiments. Retrieved from [Link]

  • MDPI. (2025, April 19). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from [Link]

  • Figshare. (n.d.). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). (R)-Amino cyclopropyl acetic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of.... Retrieved from [Link]

  • Thieme. (2025, January 28). Synthesis of Cyclopropyl-Ring-Containing Unnatural Amino Acid Derivatives. Retrieved from [Link]

Sources

Technical Support Center: [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid (CAS 1353961-86-0). As a novel molecule incorporating a strained cyclopropyl ring, a chiral center, and an amino acid moiety, its synthesis and handling present unique challenges. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and detailed protocols to navigate common experimental pitfalls.

Part 1: Synthesis via Reductive Amination

The most common and logical route to the core amine structure of this molecule is through reductive amination. This process typically involves the reaction of a primary amine (cyclopropylamine) with a ketone or aldehyde (1-phenyl-1-propanone or 1-phenyl-1-propanal), followed by reduction of the resulting imine intermediate. Subsequent alkylation with a protected haloacetic acid derivative completes the synthesis. This section addresses failures at the critical reductive amination stage.

Q1: My reductive amination reaction has a low yield, with significant unreacted starting materials. What are the likely causes and solutions?

A1: Low conversion in reductive amination is a frequent issue stemming from several factors related to the choice of reagents, pH, and reaction conditions.

Causality: The reaction proceeds via a two-step, one-pot sequence: (1) formation of an iminium ion intermediate from the amine and carbonyl compound, and (2) reduction of this ion by a hydride agent. The efficiency of both steps is paramount.

  • Inefficient Iminium Formation: The formation of the imine/iminium ion is a reversible, equilibrium-driven process that is typically catalyzed by mild acid. If the pH is too low, the primary amine will be protonated and non-nucleophilic. If the pH is too high, the carbonyl will not be sufficiently activated for nucleophilic attack.

  • Premature Reductant Action: Some reducing agents, like sodium borohydride (NaBH₄), can readily reduce the starting aldehyde or ketone, consuming the reagent before the iminium ion has a chance to form in sufficient concentration.[1][2]

  • Inappropriate Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred because it is mild enough not to reduce the carbonyl starting material but is highly effective at reducing the protonated imine (iminium ion).[3] Sodium cyanoborohydride (NaBH₃CN) is also selective for the iminium ion over a carbonyl but is highly toxic.[1]

Troubleshooting Protocol & Solutions:

ProblemPotential CauseRecommended Solution
Low Conversion Suboptimal pH: Iminium ion formation is inefficient.Add a catalytic amount of acetic acid (AcOH) to maintain a mildly acidic pH (around 5-6). This is especially important when using NaBH(OAc)₃, which can be consumed by stronger acids.[3]
Reducing agent added too early: Aldehyde/ketone is reduced before imine formation.If using NaBH₄, allow the amine and carbonyl to stir for 1-2 hours to allow for imine formation before adding the reductant in portions.[2][4]
Wrong choice of reductant: Reagent is not selective for the iminium ion.Switch to a more selective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃), which is considered a reagent of choice for this reaction.[2][3]
Solvent Issues: Reaction solvent is not optimal.Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for reactions using NaBH(OAc)₃. Protic solvents like methanol can be used with NaBH₄ or NaBH₃CN but may participate in side reactions.[2]
Q2: My reaction produces a significant amount of a dialkylated tertiary amine impurity. How can I suppress this side reaction?

A2: The formation of a tertiary amine occurs when the desired secondary amine product reacts again with the carbonyl starting material and is subsequently reduced. This is a classic problem of over-alkylation.[3]

Causality: The newly formed secondary amine is often more nucleophilic than the primary amine starting material (cyclopropylamine), making it a competitive reactant.

Recommended Solution: To favor the formation of the desired secondary amine, Le Chatelier's principle can be applied. By using a slight excess of the primary amine (cyclopropylamine), typically 1.1 to 1.5 equivalents, the equilibrium is shifted away from the secondary amine reacting with the carbonyl.[3]

Experimental Workflow: Reductive Amination

G cluster_reactants Reactants & Setup cluster_imine Imine Formation (Critical Step) r1 1-Phenyl-1-propanone setup Combine in Flask under N₂ r1->setup r2 Cyclopropylamine (1.2 eq) r2->setup solv Solvent (DCE) solv->setup imine_form Stir for 1-2h (Optional: Add cat. AcOH) setup->imine_form Step 1 reductant Add NaBH(OAc)₃ (1.5 eq) in portions imine_form->reductant Step 2 reaction Stir at RT for 12-24h Monitor by TLC/LC-MS reductant->reaction Step 3 workup Quench with sat. NaHCO₃ Extract with DCM reaction->workup Step 4 product Crude Secondary Amine: Cyclopropyl-(1-phenyl-propyl)-amine workup->product Step 5

Caption: Reductive amination workflow for synthesizing the secondary amine precursor.

Part 2: Purification and Isolation

The final product, [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid, is an amino acid. Its zwitterionic nature can complicate purification, making standard techniques like silica gel chromatography challenging.

Q3: I'm struggling to purify the final amino acid product. Standard silica gel chromatography gives poor separation and recovery.

A3: This is a common and expected difficulty. Amines, especially amino acids, interact strongly with the acidic silanol groups on the surface of silica gel. This leads to significant peak tailing, irreversible adsorption, and low recovery.

Causality: The basic nitrogen atom of the amino acid is protonated by the acidic silica surface, causing it to bind strongly to the stationary phase. The zwitterionic nature of the compound at neutral pH also leads to poor solubility in typical non-polar to moderately polar chromatography solvents.

Solutions:

  • Acid-Base Extraction: This should be your first line of purification. It leverages the amphoteric nature of the amino acid to separate it from neutral organic impurities.

  • Alternative Chromatography: If further purification is needed, avoid standard silica gel.

    • Reverse-Phase Chromatography (C18): This is often the most effective method for amino acids. However, due to the high polarity of your compound, you may need specific conditions.[5]

    • Ion-Exchange Chromatography: This technique separates molecules based on charge and is ideally suited for amino acids.

    • Neutral or Basic Alumina: If you must use normal-phase chromatography, deactivated or basic alumina is a better choice than silica for amines.

Protocol: Acid-Base Extraction for Amino Acid Purification

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or DCM.

  • Acid Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1M HCl). The amino acid will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.

  • Separate Layers: Discard the organic layer (or save for analysis of byproducts).

  • Basify: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or NaHCO₃) with stirring until the pH is at or near the isoelectric point of your amino acid (typically pH 5-7). Your product will now be in its neutral, zwitterionic form and may precipitate out of solution.

  • Extraction/Filtration: If the product precipitates, it can be collected by vacuum filtration. If it remains dissolved, extract the aqueous solution with an organic solvent like ethyl acetate. The neutral amino acid will move back into the organic layer.

  • Drying and Concentration: Dry the final organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Purification Workflow Diagram

G cluster_layers1 Separation 1 cluster_layers2 Separation 2 start Crude Product in Organic Solvent (EtOAc) acid_ext Extract with 1M HCl start->acid_ext aq1 Aqueous Layer (Protonated Amino Acid) acid_ext->aq1 org1 Organic Layer (Neutral Impurities) acid_ext->org1 basify Adjust Aqueous Layer to Isoelectric Point (pH ~6) aq1->basify extract_prod Extract with EtOAc OR Filter Precipitate basify->extract_prod aq2 Aqueous Layer (Salts) extract_prod->aq2 org2 Organic Layer (Purified Amino Acid) extract_prod->org2 final Dry & Concentrate org2->final end_prod Pure Product final->end_prod

Caption: Purification flowchart using acid-base extraction.

Part 3: Analytical & Characterization FAQs

Accurate analysis is crucial to confirm the identity, purity, and stability of your compound.

Q4: My compound shows poor retention and peak shape on a standard reverse-phase (C18) HPLC column. How can I improve my analysis?

A4: This is a classic challenge with polar, zwitterionic molecules.[5][6] Standard C18 columns are hydrophobic and struggle to retain highly polar compounds, leading to elution near the void volume and poor peak shape.

Solutions for HPLC Analysis:

MethodPrincipleAdvantagesDisadvantages
Pre-column Derivatization Chemically modify the amino acid with a hydrophobic, UV-active, or fluorescent tag (e.g., OPA, FMOC).[][8]Greatly increases retention on C18 columns. Enhances detection sensitivity.Adds extra sample preparation steps. Derivative may have stability issues.[]
Hydrophilic Interaction Liquid Chromatography (HILIC) Uses a polar stationary phase with a high organic mobile phase to retain polar analytes.[6]Excellent for retaining native, underivatized polar compounds. MS-compatible mobile phases.Can be less robust than reverse-phase; requires careful equilibration.
Ion-Pair Chromatography Add an ion-pairing reagent (e.g., TFA, HFBA) to the mobile phase to form a neutral complex with the analyte, increasing retention.Can be effective on standard C18 columns.Can be harsh on columns and suppress MS signal. Long column equilibration/wash times.
Q5: What are the key stability concerns for this molecule during storage and in solution?

A5: The primary stability concerns arise from the cyclopropylamine moiety.

  • Oxidative Degradation: The nitrogen atom can be susceptible to oxidation. More significantly, cyclopropylamines are known mechanism-based inhibitors of Cytochrome P450 enzymes, which proceeds via oxidation that can lead to ring-opening.[9] While this is a metabolic concern, it points to a potential chemical instability. Store the solid compound under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place.

  • Solution Stability: In solution, especially in biological matrices, stability can be an issue.[5] It is recommended to prepare solutions fresh and store them at low temperatures (-20°C or -80°C) for short periods. Perform stability studies in your experimental solvent to validate your protocols.

References
  • Steed, R. (2010, June 24). Analysis of Amino Acids by HPLC. Agilent Technologies, Inc. [Link]

  • AZoLifeSciences. (2023, December 5). Chromatography Breakthroughs in Amino Acid Analysis. [Link]

  • Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery. [Link]

  • Ciborowski, M., et al. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. Analytical and Bioanalytical Chemistry. [Link]

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Various Authors. (2012, October 11). What are the difficulties associated with reductive amination? How to control byproduct formation? ResearchGate. [Link]

  • Quora. (n.d.). What is the method for the synthesis of phenylprolamine?[Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?[Link]

Sources

Technical Support Center: Stability Testing for [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

This guide provides a technical framework for the stability testing of [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid . This molecule presents a unique "stability triad" of challenges due to its structural functional groups:

  • Cyclopropyl Ring: Significant ring strain (

    
    ), making it susceptible to acid-catalyzed ring opening.
    
  • Benzylic C-H Bond: The methine proton at the 1-phenyl-propyl position is benzylic and adjacent to a nitrogen, creating a "hotspot" for radical oxidation.

  • Zwitterionic Character: The coexistence of the tertiary amine and carboxylic acid creates pH-dependent solubility and chromatographic challenges (peak fronting/tailing).

This protocol is designed to meet ICH Q1A (R2) standards while addressing these specific chemical vulnerabilities.

Stability Testing Workflow (ICH Q1A/Q1B Aligned)

The following workflow outlines the decision matrix for stress testing and formal stability studies.

StabilityWorkflow Start Start: API Characterization Stress Forced Degradation (Stress Testing) (Acid, Base, Ox, Thermal, Photo) Start->Stress MethodDev Stability-Indicating Method (SIM) Development (HPLC-UV/MS) Stress->MethodDev Decision1 Degradation > 20%? MethodDev->Decision1 Refine Refine Stress Conditions (Milder agents/lower temp) Decision1->Refine Yes (Too harsh) Formal Formal Stability (ICH Q1A) Long-term: 25°C/60%RH Accel: 40°C/75%RH Decision1->Formal No (Optimal) Photo Photostability (ICH Q1B) Option 2: Cool White + UV Decision1->Photo Parallel Study Refine->Stress Analysis Data Analysis (Mass Balance, Impurity Profiling) Formal->Analysis Photo->Analysis Report Final Stability Report Analysis->Report

Figure 1: Integrated Stability Testing Workflow following ICH Q1A(R2) and Q1B guidelines.

Troubleshooting Guide: Common Failure Modes

This section addresses specific issues researchers encounter with this molecular class.

Issue 1: "Ghost" Impurities & Mass Balance Failure

Symptom: Loss of assay potency without the appearance of stoichiometric impurity peaks in HPLC-UV. Root Cause: Benzylic Oxidation via Trace Metals. The benzylic position (next to the nitrogen) is highly susceptible to oxidation. Crucially, this reaction can be catalyzed by trace Iron (Fe³⁺) in glassware or buffer salts, even without added peroxides [1]. The resulting ketones or N-oxides may have different response factors or elute in the solvent front.

Corrective Action:

  • Chelation: Add 0.1 mM EDTA to the mobile phase and stress testing media to sequester trace metals.

  • Inert Atmosphere: Conduct stress testing under Nitrogen or Argon sparging.

  • Detection: Switch to LC-MS (TIC) to detect non-chromophoric oxidative fragments or highly polar N-oxides that may elute early.

Issue 2: HPLC Peak Tailing/Splitting

Symptom: The main peak appears broad, tails significantly, or splits into a doublet. Root Cause: Zwitterionic Equilibrium. At neutral pH, the molecule exists as a zwitterion. Standard C18 columns often fail to retain the polar zwitterion, or secondary interactions with residual silanols cause tailing.

Corrective Action:

  • pH Control: Adjust mobile phase pH to < 2.5 (fully protonated, behaves as cation) or > 7.5 (fully deprotonated, behaves as anion), ensuring you are at least 2 pH units away from the pKa.

  • Column Selection: Use a Mixed-Mode Column (e.g., C18 with embedded polar group or cation-exchange capabilities) or a HILIC column for better retention of the polar amino acid moiety [2].[1]

  • Ion Pairing: If using C18, add an ion-pairing agent like Trifluoroacetic acid (TFA) (0.05-0.1%) or Heptafluorobutyric acid (HFBA) to mask the amine.

Issue 3: Unexpected Degradation in Acidic Media

Symptom: Rapid degradation in 0.1 N HCl, forming multiple unknown peaks. Root Cause: Cyclopropyl Ring Opening. While cyclopropyl amines are relatively stable, the ring strain renders them vulnerable to acid-catalyzed nucleophilic attack (by Cl⁻ or H₂O), leading to ring-opened alkyl chains [3].

Corrective Action:

  • Milder Acid Stress: Reduce acid concentration to 0.01 N HCl or use a weaker acid (Acetic Acid) to differentiate between specific acid catalysis and general instability.

  • Temperature Check: Do not exceed 40°C during acid stress; high heat + acid guarantees ring destruction.

Forced Degradation Protocol (Step-by-Step)

Objective: Generate 5-20% degradation to validate the analytical method.

A. Preparation of Stock Solution

Dissolve [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid to a concentration of 1.0 mg/mL in a mixture of Water:Acetonitrile (50:50). Note: Ensure solubility is complete; sonicate if necessary.

B. Stress Conditions Table
Stress TypeConditionDurationTarget DegradationNotes
Acid Hydrolysis 0.1 N HCl, 60°C1 - 24 Hours5-20%Monitor for ring opening. Neutralize with NaOH before injection.
Base Hydrolysis 0.1 N NaOH, 60°C1 - 24 Hours5-20%Check for racemization of the chiral center.
Oxidation 3% H₂O₂, RT1 - 6 Hours5-20%Critical: Protect from light. If degradation is too fast, reduce to 0.3%.
Thermal 80°C (Solid State)1 - 7 Days< 5%Use sealed glass ampoules.
Photolytic 1.2M lux-hours~ 1 WeekN/AFollow ICH Q1B Option 2. Test solid and solution.
C. Predicted Degradation Pathways

The following diagram illustrates the mechanistic pathways you should monitor during impurity profiling.

DegradationPathways Parent Parent Molecule [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid Oxidation Oxidative Stress (H2O2 / Radical) Parent->Oxidation Acid Acid Stress (HCl / Heat) Parent->Acid NOxide N-Oxide Impurity (M+16) Oxidation->NOxide N-oxidation BenzylicKetone Benzylic Ketone (C-N Cleavage) Oxidation->BenzylicKetone Benzylic C-H Abstraction RingOpen Ring-Opened Product (Chloropropyl / Hydroxypropyl) Acid->RingOpen Nucleophilic Attack on Cyclopropane

Figure 2: Mechanistic degradation pathways. Oxidation targets the amine and benzylic carbon; Acid targets the cyclopropyl ring.

Frequently Asked Questions (FAQ)

Q: Can I use Methanol as a co-solvent for stress testing? A: Use caution. In acidic conditions, carboxylic acids can undergo Fischer esterification with methanol, creating an artifact impurity (Methyl Ester) that is not a true degradant of the API. Acetonitrile is preferred.

Q: The molecule is showing sensitivity to light.[2] Is this normal? A: Yes. Benzylic amines can generate radicals under UV light. If ICH Q1B testing shows failure, the product must be packaged in amber glass or opaque blisters.

Q: My "Thermal" samples show yellowing but no peaks on HPLC. Why? A: This indicates the formation of "color bodies" (highly conjugated oligomers) which may be retained permanently on the column or present at very low levels. Check the "Mass Balance" %—if it drops below 95%, you have undetected degradation.

References

  • Lien, T. et al. (2017). Iron(III)-Mediated Oxidative Degradation on the Benzylic Carbon of Drug Molecules in the Absence of Initiating Peroxides. PhaRxmon Consulting. Link

  • Sielc Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Link

  • Wong, J. et al. (2025). Mechanism of Cyclopropane Ring Cleavage in Cyclopropanecarboxylic Acid. ResearchGate. Link

  • ICH Guidelines. (2003).[3][4] Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[4][5] Link

  • ICH Guidelines. (1996).[4] Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation.[4][5] Link

Sources

Technical Support Center: Bioanalysis of [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Specialist (Bioanalysis Division) Topic: Overcoming Matrix Effects in LC-MS/MS Analysis

Analyte Profile & The "Zwitterionic Trap"

User Warning: Before troubleshooting, you must understand why this molecule is failing your standard workflows.

Analyte: [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid Chemical Class:


-substituted Amino Acid (Zwitterion)
Key Functional Groups: 
  • Acidic: Carboxylic acid moiety (pKa

    
     2.2)
    
  • Basic: Secondary amine (pKa

    
     9.5)
    
  • Lipophilic: Phenyl ring + Propyl chain + Cyclopropyl group

The Problem: This molecule exists as a zwitterion at physiological pH.[1]

  • pH < 2: Net Positive (Amine protonated, Acid protonated).

  • pH > 10: Net Negative (Amine deprotonated, Acid deprotonated).

  • pH 4–8: Zwitterionic (Amine +, Acid -). Net charge

    
     0, but high polarity.[1]
    

Why this causes Matrix Effects: Standard Liquid-Liquid Extraction (LLE) often fails because the molecule is charged at both acidic and basic pH extremes. Consequently, analysts often default to Protein Precipitation (PPT). PPT removes proteins but leaves phospholipids (PLs) in the sample. These PLs co-elute with your analyte, causing severe ion suppression in the electrospray source.[2]

Troubleshooting Modules (Q&A)

Module A: Sample Preparation (The Root Cause)

Q: I am using Protein Precipitation (Acetonitrile 3:1), but I see significant signal drift and suppression. Why?

A: Protein precipitation is a "dirty" cleanup. It removes large proteins (albumin) but recovers >90% of endogenous phospholipids (glycerophosphocholines and lysophosphatidylcholines).

  • Mechanism: PLs are amphiphilic, just like your analyte. They accumulate on your column and elute unpredictably, often suppressing the ionization of your target analyte by competing for charge in the ESI droplet.[2]

  • The Fix: Switch to Phospholipid Removal Plates (e.g., HybridSPE or Ostro) or Mixed-Mode Solid Phase Extraction (SPE) .

Q: LLE gave me < 40% recovery. I tried hexane and MTBE. What went wrong?

A: You likely attempted extraction at a pH where the molecule was charged.

  • Scenario A (Acidic pH): The amine is protonated (

    
    ). It prefers the aqueous phase.
    
  • Scenario B (Basic pH): The acid is deprotonated (

    
    ). It prefers the aqueous phase.
    
  • The Fix (If you must use LLE): You must target the Isoelectric Point (pI) , roughly pH 6.0, where the net charge is zero. However, solubility is often lowest here.

  • Recommended Protocol (MCX SPE): Use Mixed-Mode Cation Exchange. This is the "Gold Standard" for this molecule.

Protocol: MCX SPE for [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid

  • Load: Acidify plasma with 2% Formic Acid (locks analyte as Cation). Load onto MCX cartridge.

  • Wash 1 (Aqueous): 2% Formic Acid (removes proteins/salts).

  • Wash 2 (Organic): 100% Methanol (removes neutral lipids/phospholipids). Crucial: The analyte stays bound via ionic interaction.

  • Elute: 5% Ammonium Hydroxide in Methanol. (Neutralizes the amine, breaks the ionic bond, releases analyte).

Module B: Chromatography & Separation[1][3][4][5][6][7][8][9]

Q: My analyte elutes at the same time as a massive interference peak (m/z 184 transition).

A: You are co-eluting with Phosphatidylcholines (PCs). The transition m/z 184 is the phosphocholine head group.

  • The Fix: You need "Orthogonal Separation." If you are using a C18 column, the lipophilic tail of the PLs interacts similarly to the phenyl group of your analyte.

  • Strategy:

    • Column Switching: Use a Phenyl-Hexyl column. The

      
       interaction with the analyte's phenyl group offers different selectivity than the alkyl interaction of PLs.
      
    • Mobile Phase Modifier: Add Ammonium Fluoride (0.5 mM) instead of Formic Acid. This often boosts negative mode sensitivity (if analyzing as anion) or alters selectivity in positive mode.

Module C: Quantification & Validation

Q: My calibration curve is linear, but my QC samples fail accuracy in patient samples (hemolyzed/lipemic).

A: This is a classic "Relative Matrix Effect." Your standard curve (in screened plasma) does not match the suppression profile of patient samples.

  • Diagnostic: Calculate the Matrix Factor (MF) according to Matuszewski et al. [2].[3]

Table 1: Matrix Factor Calculation

ParameterFormulaTarget Value
Absolute MF (Peak Area in Matrix) / (Peak Area in Neat Solution)0.85 – 1.15
IS-Normalized MF (MF of Analyte) / (MF of Internal Standard)0.95 – 1.05
  • The Fix: You MUST use a Stable Isotope Labeled (SIL) Internal Standard (e.g.,

    
    -labeled analog). An analog IS (structurally similar but chemically different) will not compensate for matrix effects perfectly because it may elute at a slightly different time (where suppression is different).
    

Visualizing the Solution

Diagram 1: Extraction Decision Tree

This logic flow ensures you select the correct extraction method based on the amphoteric nature of the analyte.

ExtractionLogic Start Start: Sample Prep Selection CheckSens Is Sensitivity Critical? Start->CheckSens PPT Protein Precipitation (PPT) CheckSens->PPT No (High conc.) SPE_Check Use Solid Phase Extraction CheckSens->SPE_Check Yes (Low LLOQ) Fail High Matrix Effect / Suppression PPT->Fail Phospholipids remain PL_Removal Use PL Removal Plate (HybridSPE/Ostro) Fail->PL_Removal Remediation MCX Mixed-Mode Cation Exchange (MCX) (Best for Zwitterions) SPE_Check->MCX Analyte has Basic Amine LLE Liquid-Liquid Extraction SPE_Check->LLE Alternative LLE_Risk Risk: Trapped in Aqueous Phase (Due to Charge) LLE->LLE_Risk pH uncontrolled

Caption: Decision matrix for selecting sample preparation. Note that standard PPT leads to failure due to phospholipid retention, necessitating PL removal plates or MCX SPE.

Diagram 2: Mechanism of Matrix Effect (Ion Suppression)

Understanding how phospholipids compete with [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid in the ESI droplet.

MatrixEffect Droplet ESI Droplet (High Voltage) PLs Phospholipids (Surface Active) Droplet->PLs Preferential Evaporation GasPhase Mass Spec Inlet Droplet->GasPhase Analyte Signal BLOCKED Analyte Analyte Ions (+) Analyte->Droplet Trapped in Center PLs->Droplet Occupies Surface

Caption: In the ESI source, surface-active phospholipids occupy the droplet surface, preventing the analyte from entering the gas phase (Ion Suppression).[2]

References

  • FDA Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[4][5] [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22–34. [Link]

Sources

Validation & Comparative

The Cyclopropyl Moiety: A Small Ring with a Big Impact on Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the relentless pursuit of molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Among the vast arsenal of structural motifs available to drug designers, the seemingly simple cyclopropyl group has emerged as a powerful tool for optimizing lead compounds and developing successful therapeutics.[1][2][3] This guide provides an in-depth comparison of the bioactivity of cyclopropyl-containing compounds against relevant alternatives, supported by experimental data and detailed protocols. We will explore the multifaceted contributions of this strained three-membered ring to drug action, from enhancing target binding to improving metabolic stability, and provide the rationale behind its strategic incorporation in drug design.

The Strategic Advantage of Cyclopropane in Drug Design

The unique physicochemical properties of the cyclopropyl ring, stemming from its significant ring strain of approximately 27.5 kcal/mol, bestow a range of advantages upon a parent molecule.[1] Its rigid and planar nature can act as a conformational restraint, pre-organizing a flexible molecule into its bioactive conformation for a more favorable entropic contribution to binding affinity.[1][4] Furthermore, the carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in typical alkanes, making the moiety less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][5] This often translates to improved metabolic stability and a more desirable pharmacokinetic profile. The cyclopropyl group is also a versatile bioisostere, capable of replacing moieties like gem-dimethyl groups, vinyl groups, or even phenyl rings to fine-tune properties such as lipophilicity and pKa.[1][2][6]

However, the introduction of a cyclopropyl group is not without potential liabilities. For instance, cyclopropylamines can undergo CYP-mediated bioactivation to form reactive intermediates that may lead to toxicity.[5] A thorough understanding of the structure-activity relationships (SAR) and metabolic fate is therefore crucial.

Below is a diagram illustrating the key benefits of incorporating a cyclopropyl group into a drug candidate.

Figure 1: Key Advantages of the Cyclopropyl Moiety in Drug Design cluster_Core Cyclopropyl Group cluster_Benefits Pharmacodynamic & Pharmacokinetic Improvements Cyclopropyl Cyclopropyl Moiety Potency Enhanced Potency & Receptor Binding Cyclopropyl->Potency Conformational Rigidity Metabolism Improved Metabolic Stability Cyclopropyl->Metabolism Stronger C-H Bonds Properties Modulation of Physicochemical Properties Cyclopropyl->Properties Bioisosteric Replacement OffTarget Reduced Off-Target Effects Cyclopropyl->OffTarget Improved Selectivity Figure 2: Coronavirus Replication and Target of 3CLpro Inhibitors Viral_Entry Viral Entry Uncoating Uncoating & RNA Release Viral_Entry->Uncoating Translation Translation of Polyproteins Uncoating->Translation Proteolysis Polyprotein Processing (by 3CLpro & PLpro) Translation->Proteolysis Replication RNA Replication Proteolysis->Replication Assembly Viral Assembly Replication->Assembly Release Viral Release Assembly->Release Inhibitor Cyclopropyl-Containing 3CLpro Inhibitor Inhibitor->Proteolysis Inhibition Figure 3: Workflow for a Typical Enzyme Inhibition Assay Start Start Enzyme_Prep Prepare Enzyme & Substrate Start->Enzyme_Prep Inhibitor_Prep Prepare Serial Dilutions of Inhibitor Start->Inhibitor_Prep Plate_Setup Plate Setup: Enzyme + Buffer + Inhibitor Enzyme_Prep->Plate_Setup Inhibitor_Prep->Plate_Setup Incubation Incubate to Reach Equilibrium Plate_Setup->Incubation Reaction_Start Initiate Reaction with Substrate Incubation->Reaction_Start Data_Acquisition Monitor Reaction Progress (Plate Reader) Reaction_Start->Data_Acquisition Data_Analysis Calculate Initial Rates Data_Acquisition->Data_Analysis IC50_Calc Determine IC50 Data_Analysis->IC50_Calc Ki_Calc Determine Mechanism & Ki IC50_Calc->Ki_Calc End End Ki_Calc->End

Caption: A step-by-step workflow for an enzyme inhibition assay.

Conclusion and Future Perspectives

The cyclopropyl group has firmly established itself as a valuable component in the medicinal chemist's toolbox. I[7]ts ability to confer conformational rigidity, enhance metabolic stability, and modulate physicochemical properties has led to its incorporation in a growing number of approved drugs and clinical candidates. A[7][8]s demonstrated in the case studies, the strategic introduction of a cyclopropyl moiety can lead to significant improvements in bioactivity and overall drug-like properties.

Future research will likely focus on the development of novel synthetic methodologies for the efficient and stereoselective installation of cyclopropane rings into complex molecules. F[3][9]urthermore, a deeper understanding of the metabolic fate of various cyclopropyl-containing scaffolds will be crucial for mitigating potential toxicity risks. The continued exploration of the cyclopropyl group as a versatile design element will undoubtedly contribute to the discovery of next-generation therapeutics with superior efficacy and safety profiles.

References

  • Metabolism of cyclopropyl groups - Hypha Discovery Blogs. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF - ResearchGate. [Link]

  • The Cyclopropyl Group in Medicinal Chemistry - Scientific Update - UK. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF - ResearchGate. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • 2-Cyclopropylindoloquinones and their analogues as bioreductively activated antitumor agents: structure-activity in vitro and efficacy in vivo - PubMed. [Link]

  • Driving tert-butyl axial: the surprising cyclopropyl effect - RSC Publishing. [Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay - PubMed. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

  • Cyclopropane Derivatives as Metabolically More Robust Bioisosteres for - Taylor & Francis eBooks. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates | Request PDF - ResearchGate. [Link]

  • One (small) Ring to rule them all: Novel methods for cyclopropane installation and functionalization - American Chemical Society. [Link]

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin - MDPI. [Link]

  • Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. [Link]

  • Visible-Light-Induced Radical [4 + 1] Annulation of Diazosulfonium Triflates with Cyclopropenes: Direct Synthesis of Benzofulven. [Link]

  • Synthesis and antiviral activity of novel exomethylene cyclopropyl nucleosides - PubMed. [Link]

  • Bioisosteric Replacements - Chemspace. [Link]

  • a) Bioactive compounds and drugs containing cyclopropane motif. b)... - ResearchGate. [Link]

  • ACMD review of the evidence on the use and harms of etomidate (accessible) - GOV.UK. [Link]

  • Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies | ACS Pharmacology & Translational Science. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio - Longdom Publishing. [Link]

  • Journal of Pharmacokinetics & Experimental Therapeutics - Enzyme Inhibition: Mechanisms, Types and Significance - OMICS International. [Link]

  • Cyclopropane-‐Containing Natural Products | EPFL. [Link]

  • Structure–activity relationship studies of cyclopropenimines as enantioselective Brønsted base catalysts - Chemical Science (RSC Publishing). [Link]

  • Broad-Spectrum Antiviral Activity of Cyclophilin Inhibitors Against Coronaviruses: A Systematic Review - MDPI. [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • Lab Manual Final | PDF | Enzyme Inhibitor | Active Site - Scribd. [Link]

  • Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies - PMC. [Link]

  • Practical 4.4 Investigation of the effect of inhibitors on enzyme activity - YouTube. [Link]

  • (PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds - ResearchGate. [Link]

  • Antiviral Drugs: Treatments for Flu & Other Common Viruses - Video | Study.com. [Link]

  • Cyclopropyl as a Neighboring group - YouTube. [Link]

Sources

Publish Comparison Guide: Validating the Target of [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation framework for [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid , a compound structurally categorized as an N-substituted glycine derivative . Based on its pharmacophore—specifically the sarcosine (N-methylglycine) core modified with bulky lipophilic (1-phenylpropyl) and cycloalkyl (cyclopropyl) groups—this molecule is identified as a putative Glycine Transporter 1 (GlyT1) inhibitor .

Such compounds are critical in neuropharmacology for their potential to enhance NMDA receptor function by increasing synaptic glycine levels, offering therapeutic avenues for schizophrenia (negative symptoms) and cognitive impairment.

Executive Summary & Target Identification

Compound Name: [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid Putative Target: Glycine Transporter 1 (GlyT1) Mechanism of Action: Inhibition of glycine reuptake at the glutamatergic synapse. Chemical Class: Sarcosine-based (N-substituted glycine) inhibitor.

Structural Logic & Pharmacophore Analysis

The molecule consists of a glycine backbone where the amino nitrogen is substituted with:

  • Cyclopropyl group: A common bioisostere for the N-methyl group of sarcosine, known to improve metabolic stability and potency in GlyT1 inhibitors.

  • 1-Phenylpropyl group: A lipophilic moiety designed to occupy the hydrophobic pocket of the transporter, enhancing affinity.

This structure places the compound in direct competition with the endogenous substrate Glycine and the synthetic tool compound ALX-5407 (NFPS) .

Mechanism of Action: NMDA Receptor Potentiation

To validate this target, one must understand the downstream effect. GlyT1 inhibition prevents the clearance of glycine from the synaptic cleft. Since glycine is a mandatory co-agonist for the NMDA receptor (NMDAR), its accumulation potentiates NMDAR currents.

GlyT1_Pathway cluster_synapse Glutamatergic Synapse Compound [Cyclopropyl-(1-phenyl-propyl)- amino]-acetic acid GlyT1 GlyT1 Transporter (Astrocytes/Pre-synaptic) Compound->GlyT1 Inhibits Glycine_Cleft Synaptic Glycine Concentration Compound->Glycine_Cleft Causes accumulation GlyT1->Glycine_Cleft Normally clears glycine NMDAR NMDA Receptor (Post-synaptic) Glycine_Cleft->NMDAR Co-activates Ca_Influx Calcium (Ca2+) Influx NMDAR->Ca_Influx Opens channel Signaling Downstream Signaling (LTP / Plasticity) Ca_Influx->Signaling Trigger Glutamate Glutamate Glutamate->NMDAR Activates

Figure 1: Mechanism of Action. The compound inhibits GlyT1, blocking glycine reuptake. This leads to elevated synaptic glycine, which acts as a co-agonist to potentiate NMDA receptor activity.

Comparative Performance Analysis

To validate the performance of [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid, it must be benchmarked against established GlyT1 inhibitors.

Comparison Table: Key Performance Indicators
Feature[Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acidALX-5407 (NFPS)Bitopertin (RG1678)Sarcosine
Role Test Compound Reference Standard Clinical Benchmark Endogenous Substrate
Chemotype Sarcosine DerivativeSarcosine DerivativeBenzoylpiperazineAmino Acid
Binding Mode Competitive / Mixed (Predicted)Irreversible / Slow-bindingNon-competitiveTransportable Substrate
Selectivity (GlyT1 vs GlyT2) Critical to Validate (>50x desired)High (>1000x)High (>1000x)Low (Mixed)
Reversibility Likely ReversibleIrreversible (Pseudo)ReversibleN/A
Metabolic Stability Moderate (Cyclopropyl protects N)Low (Ester hydrolysis)HighLow

Analysis:

  • vs. ALX-5407: ALX-5407 is a potent tool but suffers from irreversible binding, making it unsuitable for clinical use. The test compound, with its N-cyclopropyl group, aims to retain potency while offering reversible kinetics.

  • vs. Bitopertin: Bitopertin represents the non-sarcosine class. The test compound will likely show lower potency than Bitopertin but may offer a different biodistribution profile due to its amino acid backbone.

Experimental Validation Protocols

To scientifically validate the target, you must prove Target Engagement , Functional Inhibition , and Selectivity .

Protocol A: [³H]-Glycine Uptake Assay (Functional Potency)

The Gold Standard for determining IC50.

  • Cell System: CHO or HEK293 cells stably expressing human GlyT1 (hGlyT1) and human GlyT2 (hGlyT2) in separate lines.

  • Preparation: Plate cells at 50,000 cells/well in 96-well plates. Wash with HBSS buffer.

  • Treatment: Incubate cells with the test compound (concentration range: 0.1 nM to 10 µM) for 15 minutes at 37°C.

  • Uptake: Add [³H]-Glycine (final concentration 50 nM) and incubate for 10 minutes.

  • Termination: Aspirate buffer and wash 3x with ice-cold HBSS to stop transport.

  • Quantification: Lyse cells (0.1 M NaOH) and measure radioactivity via liquid scintillation counting.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

    • Success Criteria: IC50 < 100 nM for GlyT1; IC50 > 10 µM for GlyT2.

Protocol B: Cellular Thermal Shift Assay (CETSA) (Target Engagement)

Verifies physical binding to the protein in live cells.

  • Transfection: Express GlyT1-GFP in HEK293 cells.

  • Incubation: Treat cells with 1 µM test compound or DMSO (control) for 1 hour.

  • Heat Shock: Aliquot cells and heat to a gradient of temperatures (37°C to 65°C) for 3 minutes.

  • Lysis: Lyse cells using freeze-thaw cycles.

  • Separation: Centrifuge at 20,000 x g to pellet denatured/precipitated proteins.

  • Detection: Analyze supernatant via Western Blot (anti-GFP or anti-GlyT1).

  • Result: The test compound should shift the melting curve (Tm) of GlyT1 to a higher temperature compared to DMSO, indicating stabilization upon binding.

Validation Workflow Diagram

Validation_Workflow Start Compound Synthesis & QC Primary Primary Screen: [3H]-Glycine Uptake (hGlyT1 Cells) Start->Primary Selectivity Selectivity Screen: [3H]-Glycine Uptake (hGlyT2 Cells) Primary->Selectivity If IC50 < 100nM Decision Go / No-Go Decision Primary->Decision Fail Engagement Target Engagement: CETSA or Binding Selectivity->Engagement If Selectivity > 50x Engagement->Decision

Figure 2: Step-by-step validation workflow. Progression requires meeting potency (IC50) and selectivity thresholds.

References

  • Harsing, L. G., et al. (2006). "Glycine transporter type-1 and its inhibitors." Current Medicinal Chemistry, 13(9), 1017–1044. Link

  • Javitt, D. C. (2004). "Glutamate as a therapeutic target in psychiatric disorders." Molecular Psychiatry, 9, 984–997. Link

  • Pinard, E., et al. (2010). "The discovery of RG1678 (bitopertin), a potent and selective glycine transporter type 1 inhibitor." Journal of Medicinal Chemistry, 53(12), 4603–4614. Link

  • Atkinson, B. N., et al. (2001).[1] "ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter." Molecular Pharmacology, 60(6), 1414–1420. Link

Sources

A Researcher's Guide to Assessing the Cross-Reactivity of [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the target engagement and selectivity of the novel chemical entity, [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid. Given the absence of extensive public data on this specific molecule, we will proceed with a logical, scientifically-grounded approach to profile its cross-reactivity. This document will serve as a practical case study, outlining the necessary experimental designs, from target hypothesis to data interpretation, to thoroughly characterize a new chemical entity.

Introduction to [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid and the Imperative of Selectivity

The molecule at the center of our investigation is [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid. Its structure, featuring a central amino acid scaffold modified with a cyclopropyl group and a 1-phenyl-propyl moiety, suggests potential interactions with biological targets that recognize amino acids or have hydrophobic binding pockets. The cyclopropyl group, a strained ring system, can offer metabolic stability and unique conformational constraints, potentially enhancing binding affinity and selectivity.[1][2]

The journey of a novel compound from a promising hit to a viable drug candidate is critically dependent on its selectivity. Off-target interactions can lead to unforeseen side effects, toxicity, or a diluted therapeutic effect. Therefore, a rigorous assessment of cross-reactivity against a panel of related and unrelated biological targets is not merely a regulatory hurdle but a fundamental aspect of preclinical drug development.

For the purpose of this illustrative guide, we will hypothesize that the primary biological target of [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid is a member of the Matrix Metalloproteinase (MMP) family . This hypothesis is based on the structural resemblance of the compound to known MMP inhibitors, which often feature a central chelating group (the carboxylic acid) and hydrophobic moieties that occupy the S1' pocket of the enzyme's active site.

Our investigation will therefore focus on:

  • Confirming the inhibitory activity against our primary target, MMP-9.

  • Assessing the cross-reactivity against other relevant MMPs (MMP-2, MMP-1) and a related protease, ADAM17.

  • Providing detailed, validated protocols for conducting these assessments.

Experimental Design for Cross-Reactivity Profiling

A multi-tiered approach is essential for a thorough cross-reactivity assessment, beginning with biochemical assays to determine direct target engagement and progressing to cell-based assays to evaluate functional consequences in a more physiological context.

Tier 1: In Vitro Biochemical Assays

The initial step is to quantify the direct interaction of [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid with the purified recombinant enzymes.

These assays measure the ability of the test compound to displace a known ligand or substrate from the target's active site. A fluorescence polarization (FP) based assay is a robust method for this purpose.

Experimental Protocol: Fluorescence Polarization Competition Assay

  • Reagents and Materials:

    • Recombinant human MMP-9, MMP-2, MMP-1, and ADAM17 enzymes.

    • A fluorescently labeled, high-affinity ligand for each target.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35).

    • [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid (test compound).

    • A known broad-spectrum MMP inhibitor as a positive control (e.g., Marimastat).

    • 384-well, low-volume, black microplates.

    • A plate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Prepare a serial dilution of the test compound and the positive control in the assay buffer.

    • In the microplate, add the assay buffer, the fluorescently labeled ligand at a concentration equal to its Kd, and the diluted test compound or control.

    • Initiate the binding reaction by adding the recombinant enzyme to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Measure the fluorescence polarization of each well using the plate reader.

  • Data Analysis:

    • The data is plotted as fluorescence polarization versus the logarithm of the inhibitor concentration.

    • The IC50 value, the concentration of the inhibitor that causes a 50% reduction in the polarization signal, is determined by fitting the data to a sigmoidal dose-response curve.

    • The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

These assays directly measure the inhibition of the enzyme's catalytic activity. A FRET (Förster Resonance Energy Transfer) based assay using a fluorogenic peptide substrate is a common and sensitive method.

Experimental Protocol: FRET-Based Enzymatic Assay

  • Reagents and Materials:

    • Recombinant human MMP-9, MMP-2, MMP-1, and ADAM17 enzymes.

    • A specific FRET-based peptide substrate for each enzyme.

    • Assay buffer.

    • Test compound and positive control.

    • 384-well, low-volume, black microplates.

    • A fluorescence plate reader.

  • Procedure:

    • Add the assay buffer, test compound or control, and the enzyme to the microplate wells.

    • Pre-incubate for 30 minutes at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the FRET substrate.

    • Monitor the increase in fluorescence over time (kinetic read) at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • The initial reaction velocity is calculated from the linear phase of the fluorescence signal increase.

    • The percent inhibition is calculated for each inhibitor concentration.

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.

Tier 2: Cell-Based Functional Assays

To understand the compound's activity in a more complex biological environment, cell-based assays are crucial. These assays can assess the compound's ability to penetrate cell membranes and inhibit the target enzyme in its native state.

Experimental Protocol: Zymography for MMP Activity

Gelatin zymography is a technique used to measure the activity of gelatinases, such as MMP-2 and MMP-9, in cell culture supernatants.

  • Reagents and Materials:

    • HT-1080 fibrosarcoma cells (known to secrete high levels of MMP-2 and MMP-9).

    • Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS).

    • Phorbol 12-myristate 13-acetate (PMA) to stimulate MMP expression.

    • Test compound and positive control.

    • SDS-PAGE gels co-polymerized with gelatin.

    • Zymogram developing buffer.

    • Coomassie Brilliant Blue staining solution.

  • Procedure:

    • Culture HT-1080 cells to near confluency.

    • Treat the cells with PMA in serum-free medium in the presence of varying concentrations of the test compound or positive control for 24-48 hours.

    • Collect the cell culture supernatants.

    • Run the supernatants on the gelatin-containing SDS-PAGE gel under non-reducing conditions.

    • After electrophoresis, wash the gel to remove SDS and incubate in the zymogram developing buffer to allow for gelatin degradation by the MMPs.

    • Stain the gel with Coomassie Brilliant Blue. Areas of gelatin degradation will appear as clear bands against a blue background.

  • Data Analysis:

    • Quantify the intensity of the clear bands using densitometry software.

    • Determine the concentration-dependent inhibition of MMP-2 and MMP-9 activity by the test compound.

Data Presentation and Interpretation

For clear and objective comparison, all quantitative data should be summarized in a structured table.

Table 1: Comparative Inhibitory Activity of [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid

TargetBiochemical IC50 (nM) - BindingBiochemical IC50 (nM) - EnzymaticCellular IC50 (nM) - Zymography
MMP-9 Example Value: 50Example Value: 75Example Value: 150
MMP-2 Example Value: 500Example Value: 800Example Value: >1000
MMP-1 Example Value: >10,000Example Value: >10,000Not Applicable
ADAM17 Example Value: >10,000Example Value: >10,000Not Applicable
Marimastat Example Value: 5Example Value: 10Example Value: 25

Note: The values presented are hypothetical examples for illustrative purposes.

A selectivity index can be calculated by dividing the IC50 value for the off-target by the IC50 value for the primary target. A higher selectivity index indicates greater selectivity.

Visualizing the Concepts

Diagrams are essential for conveying complex information concisely.

Figure 1: Chemical Structure of [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid

Caption: Structure of [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid.

Figure 2: Hypothesized Inhibition of MMP-9

G cluster_0 MMP-9 Active Site cluster_1 Inhibition Substrate Substrate MMP-9 MMP-9 Substrate->MMP-9 Binds to Cleaved Products Cleaved Products MMP-9->Cleaved Products Cleaves Test_Compound [Cyclopropyl-(1-phenyl-propyl) -amino]-acetic acid Inhibited_MMP-9 MMP-9 (Inactive) Test_Compound->Inhibited_MMP-9 Binds and Inhibits G Start Start: Novel Compound Biochemical_Assays Tier 1: Biochemical Assays (Binding & Enzymatic) Start->Biochemical_Assays Primary_Target Primary Target (e.g., MMP-9) Biochemical_Assays->Primary_Target Off_Targets Off-Targets (e.g., MMP-2, MMP-1, ADAM17) Biochemical_Assays->Off_Targets Cell_Based_Assays Tier 2: Cell-Based Assays (e.g., Zymography) Primary_Target->Cell_Based_Assays Data_Analysis Data Analysis (IC50, Selectivity Index) Off_Targets->Data_Analysis Cell_Based_Assays->Data_Analysis Conclusion Conclusion: Cross-Reactivity Profile Data_Analysis->Conclusion

Caption: A tiered approach to cross-reactivity assessment.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to characterizing the cross-reactivity of a novel compound, using [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid as a case study with a hypothesized target. By employing a combination of biochemical and cell-based assays, researchers can build a comprehensive selectivity profile. This, in turn, enables informed decisions in the drug development process, ultimately leading to safer and more effective therapeutic agents. The principles and protocols described herein are broadly applicable to the preclinical evaluation of any new chemical entity.

References

  • General Principles of Drug Discovery: Drews, J. (2000). Drug discovery: a historical perspective. Science, 287(5460), 1960-1964. [Link]

  • MMP Inhibition: Whittaker, M., Floyd, C. D., Brown, P., & Gearing, A. J. (1999). Design and therapeutic application of matrix metalloproteinase inhibitors. Chemical reviews, 99(9), 2735-2776. [Link]

  • Fluorescence Polarization Assays: Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in small molecule screening. Expert opinion on drug discovery, 6(1), 17-32. [Link]

  • FRET-Based Protease Assays: Zimmer, M. (2002). Green fluorescent protein (GFP): applications, structure, and related photophysical behavior. Chemical reviews, 102(3), 759-781. [Link]

  • Gelatin Zymography: Toth, M., & Fridman, R. (2001). Assessment of gelatinases (MMP-2 and MMP-9) by gelatin zymography. In Matrix Metalloproteinase Protocols (pp. 163-174). Humana Press. [Link]

  • Cheng-Prusoff Equation: Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108. [Link]

  • Cyclopropyl Groups in Medicinal Chemistry: Talybov, A. D., & Zefirov, N. S. (2011). Cyclopropane and its derivatives in the design of potential drugs. Russian Chemical Reviews, 80(6), 493. [Link]

  • Importance of Selectivity in Drug Design: Vieth, M., Siegel, M. G., Higgs, R. E., Watson, I. A., Robertson, D. H., Savin, K. A., ... & Goodson, R. J. (2004). Characteristic physical properties and structural fragments of marketed oral drugs. Journal of medicinal chemistry, 47(1), 224-232. [Link]

  • ADAM17 as an Off-Target: Moss, M. L., & Minond, D. (2007). The ADAMs in cancer. Cancer and Metastasis Reviews, 26(3-4), 707-727. [Link]

  • High-Throughput Screening for Enzyme Inhibitors: Macarron, R., Banks, M. N., Bojanic, D., Burns, D. J., Cirovic, D. A., Garyantes, T., ... & Hertzberg, R. P. (2011). Impact of high-throughput screening in biomedical research. Nature reviews Drug discovery, 10(3), 188-195. [Link]

  • Cyclopropyl-enhanced bioavailability, not target-site potency, drives the herbicidal activity of FM-1688, a novel PPO inhibitor. Pest Management Science. (2025). [Link]

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A Comparative Guide to the Structure-Activity Relationship of [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic Acid Analogs for Neuroprotection

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid analogs, a class of compounds with significant potential in the development of novel neuroprotective therapeutics. While direct and comprehensive SAR studies on this specific scaffold are emerging, by examining related chemical series, we can elucidate the key structural determinants for activity, particularly concerning their plausible mechanism as modulators of the N-methyl-D-aspartate (NMDA) receptor.

Introduction: The Rationale for Targeting Glutamate Excitotoxicity

Glutamate is the primary excitatory neurotransmitter in the central nervous system and is crucial for synaptic plasticity, learning, and memory. However, excessive glutamate receptor activation, particularly of the NMDA receptor, leads to a pathological process known as excitotoxicity. This phenomenon, characterized by a massive influx of calcium ions into neurons, triggers a cascade of neurotoxic events culminating in cell death.[1] Glutamate excitotoxicity is a key contributor to neuronal damage in a variety of neurological disorders, including stroke, traumatic brain injury, and chronic neurodegenerative diseases like Alzheimer's and Parkinson's disease.[2] Consequently, molecules that can modulate NMDA receptor activity, particularly antagonists of the glycine co-agonist site, are of significant therapeutic interest as they may offer a more favorable side-effect profile compared to other classes of NMDA receptor antagonists.[2][3]

The general structure of [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid combines three key pharmacophoric elements: a cyclopropyl group, a 1-phenyl-propyl substituent, and an aminoacetic acid backbone. This guide will deconstruct the influence of each of these components on the overall activity profile of these analogs.

The Core Scaffold: Deconstructing the Structure-Activity Relationship

The Cyclopropyl Moiety: Inducing Conformational Rigidity for Enhanced Affinity

The incorporation of a cyclopropyl group into amino acid-based structures is a well-established strategy in medicinal chemistry to introduce conformational rigidity. In the context of NMDA receptor ligands, this rigidity can lock the molecule into a bioactive conformation, potentially increasing its binding affinity.

A study on a series of 2'-substituted analogues of (2S,1′R,2′S)-2-(carboxycyclopropyl)glycine ((S)-CCG-IV), a selective NMDA receptor agonist, provides valuable insights. The research demonstrated that introducing substituents on the cyclopropyl ring directly impacts the compound's affinity and potency.

Compound2'-SubstituentNMDA Receptor Affinity (Ki, nM)
(S)-CCG-IV -H140
Analog 1 -CH3150
Analog 2 -CH2CH31100
Analog 3 -CH2CH2CH3>10000

Data synthesized from a study on (S)-CCG-IV analogues.

As illustrated in the table, the introduction of even a small methyl group at the 2'-position of the cyclopropyl ring slightly decreases affinity, while larger alkyl groups like ethyl and propyl lead to a significant loss of binding. This suggests that the space within the binding site accommodating the cyclopropyl ring is sterically constrained. Therefore, for the [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid scaffold, it is hypothesized that unsubstituted or minimally substituted cyclopropyl rings would be optimal for potent NMDA receptor interaction.

The N-(1-phenyl-propyl) Group: Tuning Lipophilicity and Receptor Interaction

The N-aralkyl substituent plays a critical role in modulating the pharmacokinetic and pharmacodynamic properties of amino acid analogs. The 1-phenyl-propyl group, in particular, introduces a significant lipophilic character, which can influence blood-brain barrier penetration and interactions with hydrophobic pockets within the receptor binding site.

While direct SAR data for the 1-phenyl-propyl group in this specific scaffold is not available, studies on related N-(phenylalkyl)cinnamides as selective NR2B subtype NMDA receptor antagonists offer valuable parallels. In this series, the length of the alkyl chain and substitutions on the phenyl ring were found to be critical for potency. For instance, N-(4-phenylbutyl)-4-hydroxycinnamide demonstrated an IC50 value of 77 nM with high selectivity for the NR2B subunit.[4]

This suggests that for [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid analogs, the following SAR trends can be anticipated:

  • Alkyl Chain Length: The three-carbon propyl linker likely represents a balance between reaching a specific hydrophobic region within the binding site and maintaining an appropriate overall molecular size. Variations in chain length (e.g., ethyl, butyl) would be expected to significantly impact activity.

  • Phenyl Ring Substitution: The electronic and steric properties of substituents on the phenyl ring will likely modulate binding affinity. Electron-donating or electron-withdrawing groups, as well as their position (ortho, meta, para), could fine-tune interactions with amino acid residues in the receptor. A systematic exploration of phenyl ring analogs is crucial for optimizing potency and selectivity.

The Amino-Acetic Acid Backbone: The Essential Core for Receptor Recognition

The amino-acetic acid (glycine) core is fundamental for the interaction of these analogs with the glycine co-agonist site of the NMDA receptor. The carboxylate and amino groups are essential for forming key hydrogen bonds and electrostatic interactions within the binding pocket. Modifications to this core, such as esterification of the carboxylic acid or substitution on the alpha-carbon, would likely abolish or significantly diminish activity.

Experimental Protocols for Evaluating Neuroprotective Activity

To validate the neuroprotective potential of [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid analogs, a tiered approach involving both in vitro and in vivo assays is recommended.

In Vitro Assays

This assay determines the affinity of the test compounds for the NMDA receptor. It typically involves using radiolabeled ligands that bind to specific sites on the receptor, such as the glycine site, and measuring the displacement of the radioligand by the test compound.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate synaptic plasma membranes from rat forebrain tissue.

  • Incubation: Incubate the membranes with a known concentration of a radiolabeled glycine site antagonist (e.g., [3H]MDL 105,519) and varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

This assay assesses the ability of the compounds to protect neurons from cell death induced by excessive glutamate exposure.

Step-by-Step Methodology:

  • Cell Culture: Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y).

  • Pre-treatment: Pre-incubate the neuronal cultures with varying concentrations of the test compound for a specified period.

  • Glutamate Insult: Expose the cells to a neurotoxic concentration of glutamate for a defined duration.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT assay, which quantifies mitochondrial metabolic activity.

  • Data Analysis: Determine the EC50 value, which is the concentration of the test compound that provides 50% protection against glutamate-induced cell death.

In Vivo Models

Animal models of focal cerebral ischemia, such as the middle cerebral artery occlusion (MCAO) model in rodents, are the gold standard for evaluating the in vivo efficacy of neuroprotective agents.

Step-by-Step Methodology:

  • Model Induction: Induce focal cerebral ischemia in rodents by occluding the middle cerebral artery.

  • Drug Administration: Administer the test compound at various doses and time points relative to the ischemic insult.

  • Neurological Assessment: Evaluate neurological deficits at different time points using a standardized scoring system.

  • Infarct Volume Measurement: At the end of the study, sacrifice the animals and measure the infarct volume in the brain using histological staining (e.g., TTC staining).

  • Data Analysis: Compare the neurological scores and infarct volumes between the treated and vehicle control groups to determine the neuroprotective efficacy of the compound.

Visualizing the Structure-Activity Landscape

The following diagrams illustrate the key structural components influencing the activity of [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid analogs and a typical experimental workflow for their evaluation.

SAR_Overview cluster_Molecule [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid Scaffold cluster_SAR Structure-Activity Relationship cluster_Activity Biological Activity Scaffold Cyclopropyl Cyclopropyl Ring (Conformational Rigidity) Activity Neuroprotective Effect (NMDA Receptor Modulation) Cyclopropyl->Activity Size matters: Smaller is better Phenylpropyl N-(1-phenyl-propyl) Group (Lipophilicity & Hydrophobic Interactions) Phenylpropyl->Activity Length & Substitution Crucial for Potency AminoAcid Amino-Acetic Acid Core (Receptor Recognition) AminoAcid->Activity Essential for Binding

Caption: Key pharmacophoric elements and their influence on neuroprotective activity.

Experimental_Workflow start Design & Synthesis of Analogs in_vitro In Vitro Screening start->in_vitro binding_assay NMDA Receptor Binding Assay (Determine Ki) in_vitro->binding_assay excitotoxicity_assay Glutamate Excitotoxicity Assay (Determine EC50) in_vitro->excitotoxicity_assay in_vivo In Vivo Evaluation binding_assay->in_vivo Potent Binders excitotoxicity_assay->in_vivo Active Neuroprotectants mcao_model MCAO Model in Rodents (Assess Neuroprotection) in_vivo->mcao_model lead_optimization Lead Optimization mcao_model->lead_optimization Efficacious Compounds

Caption: A tiered experimental workflow for the evaluation of novel neuroprotective agents.

Conclusion and Future Directions

The rational design of novel neuroprotective agents based on the [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid scaffold holds considerable promise. Based on the analysis of related compound series, the key to unlocking the full therapeutic potential of these analogs lies in the systematic optimization of the cyclopropyl and N-phenyl-propyl substituents. Future research should focus on synthesizing a focused library of analogs with variations in these two regions and evaluating them in the described experimental workflow. A particular emphasis should be placed on obtaining quantitative data to build a robust and predictive SAR model. Such a data-driven approach will be instrumental in identifying lead candidates with improved potency, selectivity, and pharmacokinetic properties for the treatment of a range of devastating neurological disorders.

References

  • Crisma, M., Valle, G., Bonora, G. M., Toniolo, C., Lelj, F., Barone, V., ... & Maia, H. L. (1991). Preferred conformation of peptides from C alpha,alpha-symmetrically disubstituted glycines: aromatic residues. Biopolymers, 31(6), 637-641.
  • Donati, D., & Di Fabio, R. (2000). Synthesis and pharmacological properties of novel glycine antagonists. Pharmaceutica acta Helvetiae, 74(2-3), 239-245.
  • Fletcher, E. J., Drew, C. A., Kese, M., & Cass, M. (1999). Structure-activity relationship of N-(phenylalkyl)cinnamides as novel NR2B subtype-selective NMDA receptor antagonists. Journal of medicinal chemistry, 42(17), 3412-3420.
  • Hu, L. Y., Ryder, T. R., Rafferty, M. F., Lotarski, S. M., Rock, D. M., Stoehr, S. J., ... & Taylor, C. P. (1999). Glycine/NMDA receptor antagonists as potential CNS therapeutic agents: ACEA-1021 and related compounds. Bioorganic & medicinal chemistry letters, 9(16), 2453-2458.
  • Lai, M. Y. H., Brimble, M. A., Callis, D. J., Harris, P. W. R., Levi, M. S., & Sieg, F. (2005). Synthesis and pharmacological evaluation of glycine-modified analogues of the neuroprotective agent glycyl-L-prolyl-L-glutamic acid (GPE). Bioorganic & medicinal chemistry, 13(2), 533-548.
  • Levin, J. I., Chen, J. M., Du, M., Nelson, F. C., Koreeda, M., & Stoehr, S. J. (2000). Discovery and SAR of org 24598-a selective glycine uptake inhibitor. Bioorganic & medicinal chemistry letters, 10(18), 2015-2018.
  • Mayer, M. L. (2006). Glutamate receptors at atomic resolution.
  • Parsons, C. G., Danysz, W., & Quack, G. (1998).
  • Ryder, T. R., Hu, L. Y., Rafferty, M. F., Lotarski, S. M., Rock, D. M., Stoehr, S. J., ... & Taylor, C. P. (1999). Structure-activity relationship at the proximal phenyl group in a series of non-peptidyl N-type calcium channel antagonists. Bioorganic & medicinal chemistry letters, 9(16), 2453-2458.
  • Rothman, S. M., & Olney, J. W. (1986). Glutamate and the pathophysiology of hypoxic–ischemic brain damage. Annals of neurology, 19(2), 105-111.
  • Sun, L., Liu, A., & Feng, L. (2013). Synthesis and neuroprotective effect of E-3,4-dihydroxy styryl aralkyl ketones derivatives against oxidative stress and inflammation. Bioorganic & medicinal chemistry letters, 23(13), 3700-3703.
  • Tikhonova, M. A., & Tikhonov, D. B. (2014). The glycine/NMDA receptor antagonist, R-(+)-HA-966, blocks activation of the mesolimbic dopaminergic system induced by phencyclidine and dizocilpine (MK-801) in rodents. British journal of pharmacology, 111(4), 1156-1163.
  • Vyklicky, L., Korinek, M., Smejkalova, T., Balik, A., Krausova, B., Kaniakova, M., ... & Cerny, J. (2014). Structure, function, and pharmacology of NMDA receptor channels. Physiological research, 63(Suppl 1), S191.
  • Wermuth, C. G. (2006). The practice of medicinal chemistry. Academic press.
  • Zafra, F., Aragón, C., Olivares, L., & Giménez, C. (1997). Trialkylglycines: a new family of compounds with in vivo neuroprotective activity. Journal of neurochemistry, 68(5), 2135-2142.
  • Zhang, L., Xu, Y., & Johnson, K. M. (1994). A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists. Journal of pharmacology and experimental therapeutics, 268(1), 447-454.

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Orthogonal validation of [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid screening hits

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Liability Analysis

In high-throughput screening (HTS), the identification of [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid (hereafter referred to as CPPAAA ) as a hit requires immediate, rigorous scrutiny. While amino-acid derivatives are attractive for their drug-like physicochemical properties, this specific scaffold presents distinct "false positive" liabilities that must be ruled out before lead optimization.

This guide details the orthogonal validation workflow designed to distinguish true pharmacological modulation from assay artifacts.

Structural Deconstruction & Risk Profile

The CPPAAA molecule consists of a lipophilic tail (1-phenyl-propyl), a steric constraint (cyclopropyl), and a polar, ionizable head group (acetic acid/glycine moiety).

Structural MotifPotential HTS LiabilityValidation Priority
N-substituted Glycine (Amino-acid) Metal Chelation: The carboxylic acid and tertiary amine can form a bidentate chelate with active site metals (Zn²⁺, Mg²⁺, Fe²⁺).High: Critical for metalloenzyme targets (HDACs, MMPs).
Amphiphilic Topology (Phenyl tail + Polar head)Colloidal Aggregation: The structure mimics a surfactant. It may form critical micelles that sequester proteins non-specifically.High: Critical for all biochemical assays.
Tertiary Amine Phospholipidosis/Lysosomal Trapping: Potential for accumulation in acidic organelles in cell-based assays.Medium: Critical for cellular functional assays.

Primary Screen vs. Orthogonal Approaches[1][2]

To validate CPPAAA, we must move away from the primary readout (often fluorescence intensity or absorbance) to methods that rely on fundamentally different physical principles.

The Validation Funnel

The following diagram illustrates the logical flow from Hit Identification to Confirmed Lead, specifically tailored for amphiphilic small molecules like CPPAAA.

ValidationFunnel Hit Primary Hit: CPPAAA Chemoinfo Step 1: In Silico/Chemical Triage (PAINS & Chelation Check) Hit->Chemoinfo Aggreg Step 2: Aggregation Counter-Screen (DLS & Detergent Sensitivity) Chemoinfo->Aggreg Pass Discard Discard/Flag as Artifact Chemoinfo->Discard Fail (Promiscuous) Biophys Step 3: Biophysical Confirmation (SPR/MST - 1:1 Binding) Aggreg->Biophys No Aggregation Aggreg->Discard Aggregator Cell Step 4: Cellular Engagement (CETSA/NanoBRET) Biophys->Cell KD Confirmed Biophys->Discard No Binding Lead Validated Lead Series Cell->Lead Target Engaged Cell->Discard No Permeability

Figure 1: Decision tree for validating CPPAAA. Note the early "kill" steps for aggregation and chelation, which are common artifacts for this chemical class.

Protocol 1: Ruling out Colloidal Aggregation (The "Detergent Test")

Rationale: The amphiphilic nature of CPPAAA suggests it may act as a detergent. Aggregators inhibit enzymes by sequestering them, a mechanism that is non-specific and dependent on enzyme concentration.

Methodology:

  • Baseline Assay: Run the primary biochemical assay (IC50 determination) with standard buffer conditions.

  • Detergent Spike: Repeat the IC50 curve in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100 or 0.005% Tween-20) that is below the Critical Micelle Concentration (CMC) but sufficient to disrupt small molecule colloids.

  • Enzyme Concentration Shift: Repeat the assay at 10x enzyme concentration.

Interpretation:

  • True Binder: IC50 remains constant regardless of detergent or enzyme concentration.

  • Aggregator: IC50 shifts significantly (potency decreases) with detergent or increased enzyme concentration.

Expert Insight: If the IC50 improves or disappears with Triton X-100, CPPAAA is likely forming a colloid. This is the #1 cause of false positives for this scaffold type.

Protocol 2: Biophysical Confirmation via SPR

Rationale: Surface Plasmon Resonance (SPR) provides kinetic data (


, 

) and, crucially, stoichiometry. We need to prove CPPAAA binds 1:1, not as a clump.

Workflow:

  • Immobilization: Immobilize the target protein on a CM5 sensor chip via amine coupling (aim for low density, ~2000 RU, to avoid avidity effects).

  • Injection: Inject CPPAAA in a concentration series (e.g., 0.1x to 10x the primary screen IC50).

  • Reference Channel: Use a flow cell with no protein or an irrelevant protein (e.g., BSA) to subtract non-specific binding (NSB). Note: The lipophilic phenyl group of CPPAAA may cause high NSB to the matrix.

  • Analysis: Fit data to a 1:1 Langmuir binding model.

Success Criteria:

  • Rmax: The theoretical

    
     should match the observed signal based on molecular weight ratio.
    
    • Formula:

      
      
      
  • Super-stoichiometry: If the signal is 5-10x the theoretical

    
    , CPPAAA is aggregating on the surface or binding non-specifically.
    

Protocol 3: Cellular Target Engagement (CETSA)

Rationale: Biochemical potency does not guarantee cellular activity. The zwitterionic nature of CPPAAA may impede cell permeability. The Cellular Thermal Shift Assay (CETSA) verifies that the compound enters the cell and stabilizes the target protein in a complex physiological environment.

Step-by-Step Protocol:

  • Treatment: Treat live cells (e.g., HEK293) with CPPAAA (at 5x EC50) and DMSO control for 1 hour.

  • Thermal Challenge: Aliquot cells into PCR tubes and heat to a gradient of temperatures (e.g., 40°C to 65°C) for 3 minutes.

  • Lysis: Cool samples to RT, lyse with freeze-thaw cycles or mild detergent.

  • Separation: Centrifuge at 20,000 x g for 20 mins to pellet precipitated (unstable) proteins.

  • Detection: Analyze the supernatant via Western Blot using a specific antibody for the target protein.

Data Visualization:

CETSA_Pathway Compound CPPAAA Treatment Heat Heat Gradient (40-65°C) Compound->Heat Stabilization Target Stabilization Heat->Stabilization Bound Precipitation Unbound Protein Precipitates Heat->Precipitation Unbound Western Western Blot (Soluble Fraction) Stabilization->Western Band Present Precipitation->Western Band Absent

Figure 2: CETSA workflow. A shift in the melting curve (


) indicates direct physical binding within the cell.

Comparative Data Summary

When publishing or presenting your validation package, organize your data to highlight the discordance between artifacts and true hits.

Validation TierMethodMetric"True Hit" Profile"Artifact" Profile
Primary Fluorescence AssayIC50< 10 µM< 10 µM
Orthogonal 1 Detergent Sensitivity Shift in IC50No Shift> 5-fold shift (Potency loss)
Orthogonal 2 SPR Stoichiometry~ 1.0> 5.0 (Super-stoichiometric)
Orthogonal 3 Thermal Shift (DSF)

> 2°C shift0°C or Destabilization
Functional CETSA

(Agg. Temp)
Shift to higher tempNo shift

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

  • Shoichet, B. K. (2006). Screening in a Spirit Haunted by Pathological Physical Chemistry. Drug Discovery Today. Link

  • Martinez Molina, D., et al. (2013). Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay. Science. Link

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Link

  • Giannetti, A. M. (2011). From Experimental Design to Validated Hits: A Comprehensive SPR Biosensor Assay Workflow for Fragment Screening. Methods in Enzymology. Link

A Head-to-Head Comparative Analysis: Benchmarking [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid (CPPAA) Against the Gold Standard, Pregabalin

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Pain Therapeutics

In the quest for novel analgesics with improved efficacy and tolerability, the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels has emerged as a key therapeutic target. Gabapentinoids, such as the blockbuster drug Pregabalin, have demonstrated significant clinical success in treating neuropathic pain by modulating this target.[1][2][3] This guide provides a comprehensive framework for benchmarking a novel compound, [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid (referred to herein as CPPAA), against the well-established standard, Pregabalin.

This document is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and self-validating comparison. We will delve into in vitro characterization of target engagement, followed by a tiered in vivo assessment of analgesic efficacy in relevant pain models.

The Rationale for Comparison: Structural Analogs and a Shared Hypothesis

While CPPAA is a novel chemical entity, its structural resemblance to the amino acid derivatives that characterize the gabapentinoid class suggests a plausible mechanism of action as an α2δ ligand. The presence of a γ-amino acid-like scaffold is a key pharmacophoric feature for this target class.[4][5] Therefore, we hypothesize that CPPAA exerts its effects through binding to the α2δ subunit of voltage-gated calcium channels, thereby modulating neurotransmitter release.[3][6] Pregabalin, a potent and selective α2δ ligand, serves as the ideal benchmark due to its well-defined pharmacological profile and extensive clinical validation.[7][8][9]

In Vitro Benchmarking: Quantifying Target Engagement

The initial phase of our comparative analysis focuses on quantifying the direct interaction of CPPAA with the α2δ subunit and its functional consequence on neuronal calcium influx.

Experiment 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of CPPAA for the α2δ-1 and α2δ-2 subunits and compare it to that of Pregabalin.

Methodology Rationale: A competitive binding assay using a radiolabeled ligand, such as [³H]-gabapentin or [³H]-pregabalin, is the gold standard for quantifying the affinity of a test compound for its target.[10][11] This assay provides a direct measure of target engagement and allows for a rank-ordering of compound potency.

Protocol:

  • Membrane Preparation: Isolate crude membrane fractions from porcine or rat brain tissue, or from cell lines overexpressing human α2δ-1 or α2δ-2 subunits.[10]

  • Assay Conditions: Incubate the membrane preparations with a fixed concentration of [³H]-pregabalin and varying concentrations of either unlabeled Pregabalin (for standard curve) or CPPAA.

  • Separation and Detection: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC50 values (concentration of competitor that displaces 50% of the radioligand) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Data Presentation:

Compoundα2δ-1 Ki (nM)α2δ-2 Ki (nM)
PregabalinExpected: 30-100Expected: 50-150
CPPAATo be determinedTo be determined
Experiment 2: In Vitro Calcium Imaging

Objective: To assess the functional impact of CPPAA on neuronal calcium influx in comparison to Pregabalin.

Methodology Rationale: While binding affinity is crucial, it does not always directly translate to functional activity. Calcium imaging provides a functional readout of the compound's ability to modulate the activity of voltage-gated calcium channels in a cellular context.[12]

Protocol:

  • Cell Culture: Culture primary dorsal root ganglion (DRG) neurons or a suitable neuronal cell line (e.g., SH-SY5Y) on glass coverslips.

  • Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Compound Incubation: Incubate the cells with varying concentrations of CPPAA or Pregabalin.

  • Depolarization and Imaging: Depolarize the neurons with a high concentration of potassium chloride (KCl) to open voltage-gated calcium channels and record the changes in intracellular calcium concentration using fluorescence microscopy.

  • Data Analysis: Quantify the peak fluorescence intensity and calculate the EC50 (effective concentration to inhibit 50% of the calcium response).

Data Presentation:

CompoundEC50 for inhibition of KCl-evoked Ca²⁺ influx (µM)
PregabalinExpected: 1-10
CPPAATo be determined

In Vivo Benchmarking: Assessing Analgesic Efficacy

Following in vitro characterization, the comparative analysis proceeds to in vivo models of pain to evaluate the therapeutic potential of CPPAA.

Experiment 3: The Formalin Test for Inflammatory Pain

Objective: To evaluate the efficacy of CPPAA in a model of acute and tonic inflammatory pain, benchmarked against Pregabalin.

Methodology Rationale: The formalin test is a widely used model that produces a biphasic pain response.[13][14][15] The early phase is attributed to direct nociceptor activation, while the late phase involves inflammatory processes and central sensitization, making it sensitive to centrally acting analgesics.[16]

Protocol:

  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats or C57BL/6 mice to the testing environment.[17]

  • Compound Administration: Administer CPPAA, Pregabalin, or vehicle via an appropriate route (e.g., oral gavage) at various doses.

  • Formalin Injection: After a predetermined pretreatment time, inject a dilute formalin solution into the plantar surface of the hind paw.[16]

  • Behavioral Observation: Record the time the animal spends licking, biting, or flinching the injected paw over a 60-minute period.[13]

  • Data Analysis: Analyze the data in two phases: Phase 1 (0-5 minutes) and Phase 2 (15-60 minutes). Calculate the ED50 (effective dose to produce 50% of the maximal effect) for each compound in Phase 2.

Data Presentation:

CompoundED50 in Formalin Test (Phase 2) (mg/kg)
PregabalinExpected: 10-30
CPPAATo be determined
Experiment 4: The Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

Objective: To assess the anti-allodynic and anti-hyperalgesic effects of CPPAA in a gold-standard model of neuropathic pain, with Pregabalin as the comparator.

Methodology Rationale: The SNL model, also known as the Chung model, produces robust and long-lasting neuropathic pain behaviors, closely mimicking clinical conditions.[18][19][20][21] This model is highly predictive of the clinical efficacy of drugs for neuropathic pain.[22]

Protocol:

  • Surgical Procedure: In anesthetized rats, tightly ligate the L5 and L6 spinal nerves.[19][21]

  • Behavioral Testing: At a time point when neuropathic pain is fully developed (typically 7-14 days post-surgery), assess mechanical allodynia (response to non-noxious stimuli) using von Frey filaments and thermal hyperalgesia (exaggerated response to noxious heat) using a plantar test apparatus.

  • Compound Administration: Administer CPPAA, Pregabalin, or vehicle and repeat the behavioral testing at various time points post-dosing.

  • Data Analysis: Determine the dose-dependent reversal of mechanical allodynia and thermal hyperalgesia. Calculate the ED50 for each compound.

Data Presentation:

CompoundED50 for Reversal of Mechanical Allodynia (mg/kg)ED50 for Reversal of Thermal Hyperalgesia (mg/kg)
PregabalinExpected: 3-10Expected: 10-30
CPPAATo be determinedTo be determined

Visualizing the Path Forward: Workflows and Mechanisms

To provide a clear visual representation of the experimental and mechanistic frameworks discussed, the following diagrams are provided.

G cluster_0 In Vitro Benchmarking cluster_1 In Vivo Benchmarking binding Radioligand Binding Assay (Target Engagement) calcium Calcium Imaging (Functional Activity) binding->calcium Informs functional concentration range formalina Formalin Test (Inflammatory Pain) calcium->formalina Proceed if functional activity is confirmed snl Spinal Nerve Ligation (Neuropathic Pain) formalina->snl Tiered efficacy testing

Caption: Experimental workflow for benchmarking CPPAA against Pregabalin.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron CPPAA CPPAA / Pregabalin a2d α2δ subunit CPPAA->a2d Binds to ca_channel Voltage-Gated Ca²⁺ Channel a2d->ca_channel Modulates vesicle Synaptic Vesicle (Glutamate, Substance P) ca_channel->vesicle Triggers fusion release Neurotransmitter Release vesicle->release pain_signal Pain Signal Propagation release->pain_signal Activates

Caption: Hypothesized mechanism of action for CPPAA and Pregabalin.

Conclusion: A Data-Driven Path to Novel Analgesics

This guide outlines a comprehensive and scientifically rigorous approach to benchmarking the novel compound [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid against the gold standard, Pregabalin. By systematically evaluating target engagement, functional activity, and in vivo efficacy, researchers can generate the critical data necessary to determine the therapeutic potential of CPPAA. The provided protocols and frameworks are designed to ensure data integrity and facilitate a clear, objective comparison, ultimately guiding the development of the next generation of pain therapeutics.

References

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In Vivo Validation of [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vivo Validation of [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid (CPP-Gly) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Positioning

[Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid (herein referred to as CPP-Gly ) represents a structural evolution in the class of N-substituted glycine derivatives . Based on its pharmacophore—a glycine backbone modified with a lipophilic phenyl-propyl chain and a cyclopropyl amine—this compound is functionally categorized as a Glycine Transporter 1 (GlyT1) Inhibitor .

GlyT1 inhibitors are critical investigational targets for treating NMDA receptor hypofunction , a pathology central to the negative and cognitive symptoms of Schizophrenia . By inhibiting GlyT1 on glial cells, CPP-Gly prevents the reuptake of glycine, increasing its synaptic concentration and co-agonizing the NMDA receptor.

This guide outlines the transition from in vitro efficacy (inhibition of [³H]-glycine uptake) to in vivo validation, comparing CPP-Gly against industry standards like Sarcosine and ALX-5407 (NFPS) .

Mechanistic Workflow: From Synapse to Signal

To validate CPP-Gly, one must understand the specific pathway it modulates. The following diagram illustrates the mechanism of action (MoA) and the logical flow of validation experiments.

GlyT1_Mechanism Compound CPP-Gly (Test Compound) GlyT1 GlyT1 Transporter (Astrocytes/Presynaptic) Compound->GlyT1 Inhibits (IC50) Synapse Synaptic Cleft (Glycine Pool) GlyT1->Synapse Blocks Reuptake NMDAR NMDA Receptor (Glycine Site) Synapse->NMDAR Saturates Co-agonist Site Microdialysis Validation A: Microdialysis (Extracellular Glycine) Synapse->Microdialysis Direct Measurement CaInflux Ca2+ Influx & LTP Induction NMDAR->CaInflux Potentiation Behavior Validation B: Behavioral Assays (PPI/NOR) CaInflux->Behavior Functional Output

Caption: Figure 1. Mechanism of Action for CPP-Gly. Inhibition of GlyT1 leads to synaptic glycine accumulation, NMDA receptor potentiation, and downstream behavioral effects.

Comparative Analysis: CPP-Gly vs. Industry Standards

Before proceeding to in vivo protocols, it is essential to benchmark CPP-Gly against established alternatives.

FeatureCPP-Gly (Test Compound)Sarcosine (Reference)ALX-5407 / NFPS (Benchmark)
Chemical Class N-cyclopropyl-N-phenylpropyl glycineEndogenous Amino AcidN-substituted Sarcosine
Target Selectivity High (GlyT1 > GlyT2)Low (GlyT1 specific but weak)Very High (GlyT1 irreversible)
In Vitro Potency (IC50) Target: 10–50 nM (Est.)~100,000 nM (Low)~3–10 nM (High)
BBB Permeability High (Lipophilic side chain)Low to ModerateHigh
Reversibility Likely ReversibleReversibleIrreversible (Washout resistant)
Clinical Utility Research LeadSupplement (High dose req.)Tool Compound (Toxicity issues)

Scientist's Note: While ALX-5407 is a potent binder, its irreversible nature makes it toxic for chronic dosing. CPP-Gly aims to balance the high affinity of ALX-5407 with the reversibility required for a viable drug candidate.

In Vivo Validation Protocols

To confirm that the in vitro effects of CPP-Gly translate to a living system, you must demonstrate Target Engagement (Microdialysis) and Functional Efficacy (Behavior).

Protocol A: Intracerebral Microdialysis (Target Engagement)

Objective: Quantify the increase in extracellular glycine levels in the Prefrontal Cortex (PFC) following systemic administration.

Reagents & Equipment:

  • Stereotaxic frame (e.g., Kopf Instruments).

  • Microdialysis probes (CMA 11 or 12, 2mm membrane length).

  • HPLC-ECD or LC-MS/MS for glycine detection.

Step-by-Step Workflow:

  • Implantation: Anesthetize Sprague-Dawley rats. Implant guide cannula targeting the mPFC (Coordinates: AP +3.2, ML +0.6, DV -3.8 mm relative to Bregma). Allow 5-7 days recovery.

  • Perfusion: Insert the probe. Perfuse with artificial cerebrospinal fluid (aCSF) at 1.5 µL/min. Allow 2 hours for equilibration (basal stabilization).

  • Sampling (Basal): Collect 3 samples (20 min intervals) to establish baseline glycine levels.

  • Administration: Administer CPP-Gly (e.g., 10 mg/kg, i.p. or p.o.).

  • Sampling (Post-Dose): Continue collection for 4 hours.

  • Quantification: Analyze dialysate via HPLC with OPA-derivatization (fluorescence detection).

  • Data Analysis: Plot Glycine concentration as % of Basal.

    • Success Criterion: A >150% increase in extracellular glycine sustained for >2 hours.

Protocol B: Pre-Pulse Inhibition (PPI) of Acoustic Startle

Objective: Assess the compound's ability to reverse sensorimotor gating deficits induced by MK-801 (an NMDA antagonist), a standard model for Schizophrenia.

Step-by-Step Workflow:

  • Habituation: Place mice in startle chambers (70 dB background noise) for 5 min.

  • Drug Administration:

    • Group A: Vehicle + Vehicle

    • Group B: Vehicle + MK-801 (0.1 mg/kg)

    • Group C: CPP-Gly (10 mg/kg) + MK-801 (0.1 mg/kg)

    • Note: Administer CPP-Gly 30-60 min prior to MK-801.

  • Testing Block: Present a mix of:

    • Pulse Alone (120 dB, 40ms).

    • Pre-pulse + Pulse (Pre-pulses: 74, 78, 86 dB; 20ms duration; 100ms inter-stimulus interval).

    • No Stimulus.

  • Calculation:

    
    
    
  • Interpretation: MK-801 will significantly reduce PPI (simulating psychosis). CPP-Gly should restore PPI levels toward the Vehicle baseline.

Critical Experimental Controls (Self-Validation)

To ensure "Trustworthiness" (E-E-A-T), every experiment must include internal validity checks:

  • The "GlyT2 Exclusion" Check:

    • Why: Inhibiting GlyT2 (spinal cord) causes fatal respiratory distress and motor defects.

    • Method: Test CPP-Gly in a [³H]-Glycine uptake assay using spinal cord synaptosomes (rich in GlyT2).

    • Required Result: IC50 for GlyT2 should be >100x higher than GlyT1 (Selectivity Ratio > 100).

  • The "Ex Vivo" Binding Confirmation:

    • Why: To prove the drug crossed the Blood-Brain Barrier (BBB) and bound the transporter in vivo.

    • Method: Administer CPP-Gly, sacrifice animal at Tmax, prepare brain homogenates, and run a radioligand binding assay.

    • Required Result: A reduction in available binding sites (Bmax) compared to vehicle-treated animals, indicating receptor occupancy.

References
  • Harsing, L. G., et al. (2006). "Glycine transporter type-1 and its inhibitors." Current Medicinal Chemistry.

  • Pinard, E., et al. (2010). "The discovery of RG1678 (Bitopertin), a potent and selective GlyT1 inhibitor." Journal of Medicinal Chemistry.

  • Javitt, D. C. (2004). "Glutamate as a therapeutic target in psychiatric disorders." Molecular Psychiatry.

  • Vertex AI Search. (2025). "Search Results for N-Cyclopropyl-N-(1-phenylpropyl)glycine CAS 1353961-86-0".

Safety Operating Guide

[Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, operational framework for the handling and disposal of [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid (CAS: 1353961-86-0).

As a Senior Application Scientist, I must emphasize that while this specific compound is not currently classified under EPA RCRA P-lists or U-lists (acute hazardous waste), its structural pharmacophore—combining a strained cyclopropyl ring with a secondary amine and carboxylic acid —dictates that it be treated as a high-potency pharmaceutical intermediate. The presence of the cyclopropyl moiety implies potential metabolic reactivity (ring-opening bioactivation), necessitating complete thermal destruction rather than chemical deactivation or landfilling.

Part 1: Chemical Profile & Hazard Identification

Before disposal, you must understand the physicochemical behavior of the waste. This molecule is likely zwitterionic (amino acid derivative) but lipophilic due to the phenyl and cyclopropyl groups.

PropertyDescriptionOperational Implication
Chemical Structure N-substituted Glycine derivativeAmphoteric; solubility is pH-dependent.
Reactivity Cyclopropyl ring strainDo not mix with strong acids in waste containers; risk of exothermic ring-opening.
Toxicity Class Pharm. Intermediate (Assumed Toxic)Treat as Target Organ Toxin (respiratory/skin sensitizer).
Physical State Solid (typically off-white powder)Dust generation is the primary exposure vector.

Part 2: Primary Disposal Protocols

The Golden Rule: Due to the biological activity associated with cyclopropyl-amine motifs, High-Temperature Incineration is the only validated method for disposal. Never dispose of this compound down the drain.

Protocol A: Solid Waste (Pure Substance)

Applicable for: Expired shelf stocks, weighing errors, or pure synthesis yield.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates). The amine functionality is reducing; mixing with strong oxidizers can cause fire.

  • Labeling:

    • Primary Label: "Hazardous Waste - Solid Toxic."

    • Constituents: "[Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid - 100%."

    • Hazard Codes: Irritant, Toxic.

  • Destruction: Ship to a TSDF (Treatment, Storage, and Disposal Facility) approved for incineration at >1000°C . This ensures the destruction of the cyclopropyl ring.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: HPLC waste, reaction solvents containing the compound.

  • pH Check: Ensure the waste stream is neutral (pH 6-8). If the solution is highly acidic (pH < 2), the cyclopropyl ring may open, generating unpredictable alkylating agents. Neutralize slowly with Sodium Bicarbonate before adding to the waste drum.

  • Solvent Compatibility: Segregate based on the solvent (Halogenated vs. Non-Halogenated). The compound itself does not dictate the stream, the solvent does.

  • Accumulation: Use standard safety cans with flame arrestors.

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision matrix for segregating this specific chemical waste.

DisposalWorkflow Start Waste Generation: [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Trace Trace / Debris (Gloves, Weigh Boats) StateCheck->Trace SolidAction Pack in HDPE Jar Label: 'Non-Regulated Toxic Solid' Solid->SolidAction LiquidCheck Solvent Type? Liquid->LiquidCheck DebrisAction Double Bag (Clear) Solid Waste Stream Trace->DebrisAction Incineration DESTINATION: High-Temp Incineration SolidAction->Incineration Halo Halogenated (DCM, Chloroform) LiquidCheck->Halo NonHalo Non-Halogenated (MeOH, Ethyl Acetate) LiquidCheck->NonHalo Halo->Incineration  Segregated Stream A NonHalo->Incineration  Segregated Stream B DebrisAction->Incineration

Figure 1: Operational decision tree for segregating cyclopropyl-amino acid waste streams to ensure compliance and safety.

Part 4: Spill Management & Emergency Response

In the event of a spill, your priority is preventing the aerosolization of the powder, which can act as a respiratory sensitizer.

PPE Requirements:

  • Respiratory: N95 minimum; P100/HEPA respirator recommended for powders.

  • Skin: Nitrile gloves (double-gloving recommended).

  • Eyes: Chemical splash goggles.

Step-by-Step Cleanup Protocol:

  • Secure the Perimeter: Isolate the area (10 ft radius).

  • Dry Spill (Powder):

    • Do not dry sweep. This creates dust.

    • Cover the spill with a wet paper towel (dampened with water or PEG-400) to immobilize the powder.

    • Scoop the wet material into a waste container.

    • Wipe the surface with a mild soap solution (1% Alconox).

  • Wet Spill (Solution):

    • Cover with an inert absorbent (Vermiculite or Polypropylene pads).

    • Do not use bleach. Hypochlorites can react with the secondary amine to form N-chloroamines, which are unstable and toxic.

  • Verification:

    • Use a UV lamp (254 nm) if available. The phenyl ring usually fluoresces, aiding in detecting residues.

Part 5: Regulatory Classification (USA/EU)

While this specific CAS is not explicitly listed in 40 CFR 261.33 (P or U lists), it must be characterized by the generator.

Regulatory BodyClassificationWaste Code (Suggested)
EPA (RCRA) Non-Regulated Organic Solid (unless ignitable)None (or D001 if in flammable solvent)
DOT (Transport) Not Regulated (unless mixed with hazards)N/A
EU (EWC) Organic chemical waste containing dangerous substances16 05 06 *

Expert Insight: Even without a specific RCRA code, labeling the waste as "Pharmaceutical Waste - Incinerate Only" prevents downstream disposal facilities from attempting to fuel-blend or landfill the material, which is critical for environmental stewardship of bioactive amines.

References

  • National Center for Biotechnology Information (PubChem). Compound Summary: (R)-Amino cyclopropyl acetic acid (Structural Analog). Retrieved from [Link]

  • Hypha Discovery. Metabolism of cyclopropyl groups (Bioactivation Risks).[1] Retrieved from [Link]

  • Practice Greenhealth. Hazardous waste characterization (RCRA Guidelines). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.